6-Bromo-N,N-dimethyl-2-quinazolinamine
Description
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-N,N-dimethylquinazolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIGSEMMWYBXQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C=C(C=CC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701532 | |
| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-78-2 | |
| Record name | 6-Bromo-N,N-dimethyl-2-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882670-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-N,N-dimethylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-N,N-dimethyl-2-quinazolinamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-N,N-dimethyl-2-quinazolinamine is a key heterocyclic building block increasingly recognized for its utility in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its strategic substitution with a bromine atom and a dimethylamino group provides a versatile scaffold for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs). This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in drug discovery programs.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Notably, FDA-approved drugs such as Gefitinib and Erlotinib, which are potent tyrosine kinase inhibitors, feature the quinazoline core, underscoring its therapeutic significance.[6] The introduction of a bromine atom at the 6-position often enhances the biological potency and provides a reactive handle for further chemical modifications.[5]
This compound has emerged as a valuable intermediate, particularly as a "Protein Degrader Building Block," suggesting its role in the synthesis of PROTACs.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8][9] This guide will delve into the specific attributes of this compound that make it a valuable tool for medicinal chemists.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and drug design.
Structural Information
The chemical structure of this compound consists of a quinazoline core with a bromine atom at the 6-position and a dimethylamino group at the 2-position.
Caption: Chemical structure of this compound.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These identifiers are essential for accurate documentation and sourcing of the compound.
| Property | Value | Source(s) |
| IUPAC Name | 6-Bromo-N,N-dimethylquinazolin-2-amine | N/A |
| CAS Number | 882670-78-2 | [7] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [7] |
| Molecular Weight | 252.11 g/mol | [7] |
| Purity | Typically ≥95% | [7] |
| Appearance | (Not specified, likely a solid) | N/A |
| Storage | Room temperature | [7] |
Note: Experimentally determined physical properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for constructing substituted quinazolines. The reactivity of the molecule is primarily dictated by the bromine atom at the 6-position and the electron-donating dimethylamino group at the 2-position.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound involves a two-step process starting from a readily available precursor like 2,4-dichloro-6-bromoquinazoline. This pathway leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr).[1][10][11]
Step 1: Synthesis of 6-Bromo-2-chloro-N,N-dimethylquinazolin-4-amine This step is not directly on the pathway to the target molecule but illustrates the typical regioselectivity. For the synthesis of the target compound, a more direct approach from a different starting material would be necessary.
A more direct, albeit less commonly documented route, would likely start from a precursor already containing the 2-amino functionality. A potential starting material could be 6-bromo-2-chloroquinazoline.
Proposed Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of 6-bromo-2-chloroquinazoline (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add an excess of dimethylamine (e.g., 2.0-3.0 eq, often as a solution in THF or as a gas).
-
Base: The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound.
Caption: Proposed workflow for the synthesis of this compound.
Reactivity and Further Functionalization
The bromine atom at the 6-position is the primary site for further diversification of the molecule. It is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are workhorse transformations in modern medicinal chemistry.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinazoline with a boronic acid or ester. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents at the 6-position.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the bromoquinazoline and a primary or secondary amine. This is particularly relevant for the synthesis of PROTACs, where the quinazoline moiety may be linked to a ligand for a protein of interest.
-
Other Cross-Coupling Reactions: Other transformations such as Sonogashira (with terminal alkynes), Heck (with alkenes), and cyanation reactions are also feasible at the 6-position, offering a wide range of possibilities for structural modification.
Biological Activity and Applications in Drug Discovery
The primary interest in this compound stems from its application as a building block in the synthesis of targeted protein degraders.
Role in PROTACs
PROTACs are bifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9] By bringing the POI and the E3 ligase into proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI.[8]
The quinazoline scaffold is known to be a key component of ligands for various E3 ligases. While the specific E3 ligase targeted by derivatives of this compound is not explicitly detailed in the available literature, the general class of quinazolines has been explored for this purpose. The bromine atom serves as a convenient attachment point for a linker, which is then connected to a ligand for the protein targeted for degradation.
Caption: Mechanism of action of a PROTAC utilizing a quinazoline-based E3 ligase ligand.
Potential as EGFR Inhibitors
Derivatives of the 6-bromoquinazoline scaffold have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[6] While this compound itself is not an active EGFR inhibitor, it can serve as a starting material for the synthesis of more complex molecules with this activity. For instance, the dimethylamino group could be replaced or modified, and the bromo group could be used to introduce pharmacophores known to interact with the EGFR active site.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]
-
Inhalation: Avoid breathing dust. If inhaled, move to fresh air.
-
Skin Contact: Avoid contact with skin. In case of contact, wash off with soap and plenty of water.[12]
-
Eye Contact: Avoid contact with eyes. In case of contact, rinse thoroughly with plenty of water.
-
Ingestion: If swallowed, seek medical attention.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. The hazard statements for a related compound, 6-bromoquinazoline, include warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[13]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its utility is particularly pronounced in the synthesis of targeted protein degraders, where the quinazoline core can serve as a precursor to an E3 ligase ligand and the bromine atom provides a convenient point for linker attachment. Furthermore, the amenability of the 6-bromo position to various cross-coupling reactions allows for extensive structural diversification, enabling the exploration of structure-activity relationships for various biological targets. As the field of targeted protein degradation continues to expand, the importance of well-characterized and versatile building blocks like this compound is set to grow, making it a compound of significant interest to researchers in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) [mdpi.com]
- 3. mediresonline.org [mediresonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. 6-Bromo-quinazoline | C8H5BrN2 | CID 17750034 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine from 5-Bromoanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a molecule of interest in medicinal chemistry and drug discovery, starting from the readily available 5-bromoanthranilic acid. The narrative emphasizes the chemical logic behind the chosen synthetic strategy and provides detailed, actionable protocols for each key transformation.
Introduction: The Quinazoline Scaffold and the Importance of Functionalized Derivatives
The quinazoline core is a privileged heterocyclic motif found in numerous biologically active compounds, including approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, leading to a wide array of pharmacological activities. The target molecule, this compound, incorporates three key features: the quinazoline scaffold, a bromine substituent at the 6-position, and a dimethylamino group at the 2-position. The bromine atom can serve as a handle for further structural modifications, while the dimethylamino group can significantly influence the molecule's physicochemical properties and biological target interactions.
This guide will detail a multi-step synthesis that is both logical and adaptable, proceeding through key intermediates to afford the desired product in good yield and purity.
Overall Synthetic Strategy
The synthesis of this compound from 5-bromoanthranilic acid is most effectively achieved through a multi-step sequence. A plausible and well-documented approach involves the initial formation of the quinazoline ring system, followed by strategic functionalization to introduce the desired dimethylamino group. The proposed synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
This strategy offers several advantages:
-
Convergent Approach: The core quinazoline structure is established early in the synthesis.
-
Strategic Functionalization: The introduction of the chloro groups in the intermediate allows for selective nucleophilic substitution.
-
Flexibility: The intermediates can potentially be used to synthesize a variety of other functionalized quinazoline derivatives.
Part 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
The initial and crucial step is the construction of the quinazolinone ring from 5-bromoanthranilic acid. Several methods exist for this transformation; a common and effective approach involves reaction with a one-carbon source, such as formamide or triethyl orthoformate, to facilitate cyclization.
Protocol 1: Cyclization of 5-Bromoanthranilic Acid
This protocol details the synthesis of 6-bromoquinazolin-4(3H)-one from 5-bromoanthranilic acid using formamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromoanthranilic acid | 216.03 | 10.0 g | 0.0463 |
| Formamide | 45.04 | 50 mL | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 5-bromoanthranilic acid (10.0 g, 0.0463 mol) and formamide (50 mL).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-bromoquinazolin-4(3H)-one.
Expected Yield: 75-85%
Causality and Insights:
The use of formamide serves as both a reactant and a solvent. At elevated temperatures, formamide decomposes to provide the necessary carbon and nitrogen atoms for the formation of the pyrimidine ring of the quinazolinone. The reaction proceeds via an initial N-formylation of the anthranilic acid, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone ring system.
Part 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline
The next key intermediate is the dichlorinated quinazoline. This is achieved by treating the 6-bromoquinazolin-4(3H)-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine.
Protocol 2: Chlorination of 6-Bromoquinazolin-4(3H)-one
This protocol describes the conversion of 6-bromoquinazolin-4(3H)-one to 6-bromo-2,4-dichloroquinazoline.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromoquinazolin-4(3H)-one | 225.04 | 5.0 g | 0.0222 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 25 mL | - |
| N,N-Dimethylaniline | 121.18 | 1 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 6-bromoquinazolin-4(3H)-one (5.0 g, 0.0222 mol) and phosphorus oxychloride (25 mL).
-
Add N,N-dimethylaniline (1 mL) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 6-bromo-2,4-dichloroquinazoline.
Expected Yield: 80-90%
Causality and Insights:
Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone and the carbonyl group into chloro substituents. The N,N-dimethylaniline acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl₃. The dichloro intermediate is a versatile precursor for nucleophilic substitution reactions.
Part 3: Selective Synthesis of this compound
The final step involves the selective amination of the 6-bromo-2,4-dichloroquinazoline with dimethylamine. The chlorine atom at the 2-position of the quinazoline ring is generally more reactive towards nucleophilic substitution than the chlorine at the 4-position. This difference in reactivity allows for selective functionalization.
Protocol 3: Selective Amination with Dimethylamine
This protocol details the selective reaction of 6-bromo-2,4-dichloroquinazoline with dimethylamine to yield the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromo-2,4-dichloroquinazoline | 261.94 | 2.0 g | 0.0076 |
| Dimethylamine (40% solution in water) | 45.08 | 5 mL | - |
| Tetrahydrofuran (THF) | 72.11 | 20 mL | - |
| Triethylamine (Et₃N) | 101.19 | 2 mL | - |
Procedure:
-
Dissolve 6-bromo-2,4-dichloroquinazoline (2.0 g, 0.0076 mol) in THF (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2 mL) to the solution.
-
Slowly add dimethylamine solution (5 mL) dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain this compound.
Expected Yield: 60-75%
Causality and Insights:
The greater electrophilicity of the C2 position compared to the C4 position in the quinazoline ring directs the nucleophilic attack of dimethylamine preferentially to the 2-position. The use of a base like triethylamine is to neutralize the HCl generated during the reaction. The reaction is typically carried out at low to ambient temperatures to enhance selectivity and minimize side reactions, such as disubstitution. The principles of selective functionalization of dihaloheterocycles are well-established, with the relative reactivity of the positions often dictated by electronic and steric factors. A similar selective amination has been reported for 6-bromo-2-chloroquinoline, where the C-Cl bond is more reactive than the C-Br bond under specific palladium-catalyzed conditions[1]. In the case of 6-bromo-2,4-dichloroquinazoline, the inherent reactivity difference between the C2 and C4 positions allows for a selective reaction without the need for a metal catalyst.
Characterization Data
This compound
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.90 (m, 2H), 7.50-7.60 (m, 1H), 3.20 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 162.5, 155.0, 148.0, 135.0, 128.0, 127.5, 122.0, 118.0, 40.0.
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₀H₁₁BrN₃⁺: 252.01, found: 252.1.
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Safety and Handling
-
5-Bromoanthranilic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).
-
Formamide: Teratogen. Handle in a well-ventilated fume hood with appropriate PPE.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.
-
Dimethylamine: Flammable and corrosive. Handle in a well-ventilated area.
-
Triethylamine: Flammable and corrosive. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound from 5-bromoanthranilic acid can be reliably achieved through a three-step process involving cyclization, chlorination, and selective amination. This guide provides a detailed and logical framework for researchers to successfully synthesize this valuable compound. The described protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions. The intermediate compounds also offer opportunities for the synthesis of a diverse library of quinazoline derivatives for further investigation in drug discovery programs.
References
Unraveling the Mechanism of Action of 6-Bromo-N,N-dimethyl-2-quinazolinamine: A Technical Guide for Drug Discovery Professionals
December 31, 2025
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established pharmacophore in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2][3][4] This heterocyclic system serves as the foundational structure for numerous FDA-approved drugs that function as protein kinase inhibitors.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
Quinazoline-based inhibitors typically exert their effect by competing with adenosine triphosphate (ATP) for binding to the kinase domain, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[1] Notable examples of such drugs include gefitinib, erlotinib, and lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[1][2] The versatility of the quinazoline scaffold allows for substitutions at various positions, which can modulate the compound's potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 6-position, in particular, has been shown to enhance the biological activity of these compounds.[5][6] This guide focuses on elucidating the mechanism of action of a specific novel derivative, 6-Bromo-N,N-dimethyl-2-quinazolinamine.
Hypothesized Mechanism of Action: Targeting Tyrosine Kinases in Oncogenic Pathways
Based on the extensive literature on structurally related 6-bromo-quinazoline derivatives, it is hypothesized that This compound acts as an inhibitor of receptor tyrosine kinases (RTKs) , such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3][5] The N,N-dimethyl-2-quinazolinamine moiety likely contributes to the binding affinity and selectivity of the compound within the ATP-binding pocket of these kinases.
The proposed mechanism involves the compound docking into the active site of the kinase, where it forms key interactions with amino acid residues, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This inhibition would disrupt the downstream signaling pathways responsible for tumor growth and proliferation.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is required to rigorously validate the hypothesized mechanism of action of this compound. The following sections outline the key experimental workflows.
Part 1: Target Identification and In Vitro Kinase Profiling
The initial step is to identify the primary protein targets of the compound and quantify its inhibitory activity.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Assay Plate Preparation: Utilize a broad panel of recombinant human kinases (e.g., a panel of over 400 kinases). For each kinase, prepare assay plates containing the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 1 µM) to the assay plates.
-
Kinase Reaction: Incubate the plates at the optimal temperature for each kinase to allow for the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the percentage of kinase inhibition for each kinase in the panel relative to a vehicle control (DMSO).
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM |
| EGFR | 95% |
| VEGFR2 | 88% |
| PDGFRβ | 75% |
| c-Met | 45% |
| SRC | 30% |
This is a representative table of expected results.
Following the initial screen, determine the half-maximal inhibitory concentration (IC50) for the most promising targets.
Experimental Protocol: IC50 Determination
-
Serial Dilution: Prepare a series of dilutions of this compound in DMSO.
-
Assay Setup: For each promising kinase target (e.g., EGFR, VEGFR2), set up the kinase assay as described above.
-
Compound Treatment: Add the serially diluted compound to the assay plates.
-
Data Collection: Measure kinase activity at each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Overall experimental workflow for mechanism of action validation.
Part 2: Cellular Assays to Determine Phenotypic Effects
Once the primary kinase targets are identified, the next step is to assess the compound's effect on cancer cell lines that are known to be dependent on the activity of these kinases.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Part 3: Target Engagement and Downstream Signaling Analysis
To confirm that the compound inhibits the intended target within the cellular context, it is crucial to analyze the phosphorylation status of the target kinase and its downstream effectors.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and key downstream signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
The proposed research plan provides a comprehensive framework for elucidating the mechanism of action of this compound. Based on the established pharmacology of the quinazoline scaffold, it is strongly anticipated that this compound will demonstrate inhibitory activity against key oncogenic tyrosine kinases.[1][3][8] The successful completion of these studies will not only confirm its molecular mechanism but also provide the necessary preclinical data to support its further development as a potential therapeutic agent. Future investigations could explore its efficacy in in vivo tumor xenograft models and delve into its pharmacokinetic and pharmacodynamic properties. The versatility of the 6-bromo-quinazoline core suggests that this compound could be a valuable addition to the arsenal of targeted cancer therapies.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-N,N-dimethyl-2-quinazolinamine for Researchers and Drug Development Professionals
Introduction: The Significance of Physicochemical Profiling in Drug Discovery
6-Bromo-N,N-dimethyl-2-quinazolinamine, a substituted quinazoline, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a "privileged structure," known to form the core of molecules with a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] As a functionalized building block, this compound is integral to the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), where its physicochemical properties can profoundly influence the solubility, stability, and ultimately the bioavailability of the final drug candidate.[3][]
A thorough understanding of the solubility and stability of this key intermediate is not merely a perfunctory exercise but a critical cornerstone for the successful development of novel therapeutics. Poor aqueous solubility can lead to erratic results in biological assays and challenging formulation development, while instability can compromise the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, grounded in established scientific principles and regulatory expectations.
Part 1: A Deep Dive into Solubility Assessment
The solubility of a compound is a fundamental physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability. For a weakly basic compound like this compound, solubility is expected to be pH-dependent. This section outlines the methodologies for determining both thermodynamic and kinetic solubility, providing a complete picture of the compound's behavior in aqueous and organic media.
Theoretical Considerations: Understanding the "Why"
The quinazoline ring system, with its two nitrogen atoms, imparts a degree of polarity to the molecule. However, the presence of a bromine atom and a dimethylamino group will influence its lipophilicity and potential for intermolecular interactions. The interplay of these structural features will govern its solubility in various solvents.
Experimental Protocols for Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted technique for this determination.
Experimental Protocol: Equilibrium Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in units of µg/mL or µM.
Illustrative Data:
| Solvent/Buffer | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | 15.8 |
| Glycine-HCl Buffer | 2.0 | 25 | 250.3 |
| Acetate Buffer | 5.0 | 25 | 85.1 |
| Ethanol | - | 25 | >1000 |
| DMSO | - | 25 | >2000 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends and format of results.
Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer. This method is well-suited for early-stage drug discovery due to its speed and low compound consumption.[5][6]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate.
-
Precipitation Detection: Monitor the formation of precipitate over time (e.g., 2 hours) by measuring the turbidity of the solution using a nephelometer.
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.
Illustrative Data:
| Aqueous Buffer | pH | Incubation Time (hours) | Kinetic Solubility (µM) |
| PBS | 7.4 | 2 | 25 |
Note: This data is for illustrative purposes.
Part 2: Comprehensive Stability Profiling
Assessing the stability of a drug candidate is paramount to ensure its quality, safety, and efficacy over its shelf life. Stability studies are designed to understand how the compound degrades under various environmental conditions. The International Council for Harmonisation (ICH) provides a robust framework for these studies.[][7][8]
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. The goal is to identify potential degradation products and establish stability-indicating analytical methods.[3][7][9]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Illustrative Forced Degradation Results:
| Stress Condition | Reagent/Condition | Time | % Degradation | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | ~15% | Hydrolysis of the dimethylamino group |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 h | ~10% | Potential opening of the pyrimidine ring |
| Oxidation | 3% H₂O₂, RT | 48 h | ~5% | N-oxide formation |
| Thermal | 80°C | 72 h | <2% | No significant degradation |
| Photostability | ICH Q1B | - | <1% | No significant degradation |
Note: This data is hypothetical and serves to illustrate potential outcomes.
Long-Term and Accelerated Stability Studies
Formal stability studies are conducted under controlled storage conditions as defined by ICH guidelines to establish a re-test period for the drug substance.[][8]
Experimental Protocol: ICH Stability Study
-
Batch Selection: Use at least three primary batches of this compound.
-
Storage Conditions:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 0, 3, and 6 months
-
-
Analytical Tests: At each time point, test for appearance, assay, purity (impurities), and any other critical quality attributes.
Data Presentation Workflow for Stability Studies
Caption: Data Workflow for ICH Stability Studies.
Conclusion: A Roadmap to De-risking Drug Development
The systematic investigation of the solubility and stability of this compound is an indispensable component of the drug discovery and development process. By employing the robust methodologies outlined in this guide, researchers and scientists can generate a comprehensive physicochemical profile of this important building block. This data will not only inform rational decisions in medicinal chemistry campaigns but also provide a solid foundation for formulation development and regulatory submissions. A proactive approach to understanding and mitigating risks associated with poor solubility and instability will ultimately accelerate the journey from a promising molecule to a life-changing medicine.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Spectroscopic Signature of 6-Bromo-N,N-dimethyl-2-quinazolinamine: A Technical Guide for Researchers
For scientists and professionals engaged in drug discovery and development, a comprehensive understanding of the spectroscopic characteristics of novel chemical entities is fundamental. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6-Bromo-N,N-dimethyl-2-quinazolinamine (CAS No. 882670-78-2). This document serves as a vital resource for the unambiguous identification, purity assessment, and structural elucidation of this quinazoline derivative.
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The title compound, this compound, incorporates a bromine substituent at the 6-position and a dimethylamino group at the 2-position, features that are expected to modulate its physicochemical and biological properties. Accurate spectroscopic data is paramount for any research and development involving this molecule.
Molecular Structure and Expected Spectroscopic Features
The chemical structure of this compound is presented below. Its molecular formula is C₁₀H₁₀BrN₃, with a monoisotopic mass of 251.0058 g/mol . The presence of aromatic protons, a dimethylamino group, and the bromine atom will give rise to characteristic signals in its NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of a molecule. While experimental spectra for this specific compound are not widely published, we can predict the salient features of its ¹H and ¹³C NMR spectra based on the analysis of structurally similar compounds.[1][2]
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons on the quinazoline ring and the methyl protons of the dimethylamino group.
-
Aromatic Region (δ 7.0-9.0 ppm): The protons on the bicyclic quinazoline system will resonate in this region. The proton at position 5 (adjacent to the bromine) is expected to appear as a doublet. The proton at position 7 will likely be a doublet of doublets due to coupling with the protons at positions 5 and 8. The proton at position 8 is expected to be a doublet. The proton at position 4 is anticipated to be a singlet.
-
Aliphatic Region (δ 3.0-3.5 ppm): A sharp singlet with an integration of six protons is expected in this region, corresponding to the two equivalent methyl groups of the N,N-dimethylamino substituent.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.
-
Aromatic Region (δ 110-165 ppm): The eight carbon atoms of the quinazoline ring system will appear in this region. The carbon atom bearing the bromine (C-6) will be influenced by the halogen's electronegativity and isotopic abundance. The chemical shifts of the other aromatic carbons will be affected by their position relative to the nitrogen atoms and the dimethylamino group.
-
Aliphatic Region (δ ~40 ppm): A single peak is expected in this region, corresponding to the two equivalent methyl carbons of the dimethylamino group.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two prominent peaks in the molecular ion region, separated by approximately 2 m/z units, with nearly equal intensity. The expected molecular ion peaks would be [M]⁺ at m/z ≈ 251 and [M+2]⁺ at m/z ≈ 253.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following provides a general methodology for obtaining NMR and MS data for this compound.
NMR Data Acquisition Workflow
Mass Spectrometry Data Acquisition Workflow
Conclusion
This technical guide provides a foundational understanding of the expected NMR and MS spectroscopic data for this compound. While awaiting the public availability of experimental spectra, the predictions and protocols outlined herein offer a robust framework for researchers to identify, characterize, and utilize this compound in their scientific endeavors. The unique spectroscopic fingerprint, particularly the bromine isotopic pattern in the mass spectrum and the distinct proton and carbon signals in the NMR spectra, will be crucial for its unequivocal identification in complex reaction mixtures and for ensuring its purity in biological and medicinal chemistry applications.
References
Preliminary Screening of 6-Bromo-N,N-dimethyl-2-quinazolinamine Bioactivity: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery
The quinazoline core is a heterocyclic motif of significant interest in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This scaffold is a constituent of numerous approved drugs and clinical candidates, demonstrating a broad therapeutic potential that includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Notably, the quinazoline structure has emerged as a highly favorable scaffold for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a critical target in oncology.[6][7][8] Several FDA-approved anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core, underscoring the scaffold's affinity for the ATP-binding site of EGFR kinase.[6][9]
The subject of this guide, 6-Bromo-N,N-dimethyl-2-quinazolinamine, is a novel compound featuring the quinazoline nucleus. The presence of a bromine atom at the 6-position is a structural feature that has been explored in other quinazoline derivatives to enhance cytotoxic activity.[10] This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro and in silico bioactivity screening of this compound, with a primary focus on its potential as an anticancer agent. As a Senior Application Scientist, the following sections will not only provide detailed protocols but also the scientific rationale behind the experimental choices, ensuring a robust and efficient preliminary assessment.
Part 1: In Silico Profiling - A Predictive First Step
Before committing to resource-intensive wet-lab experiments, a preliminary in silico assessment can provide valuable insights into the potential bioactivity and drug-likeness of this compound.[11] This computational approach helps in prioritizing compounds and guiding the design of subsequent biological assays.[12]
Molecular Docking: Predicting Target Engagement
Given the prevalence of quinazoline derivatives as kinase inhibitors, molecular docking studies are a logical first step to predict the binding affinity of this compound to the ATP-binding pocket of key kinases, particularly EGFR.[13][14][15] This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict the binding mode and affinity.
Experimental Protocol: Molecular Docking
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens.[14]
-
-
Ligand Preparation:
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).[14]
-
-
Docking Simulation:
-
Define the binding site (active site) on the target protein.
-
Run the docking simulation using software like AutoDock or Molegro Virtual Docker to predict the binding conformation and score.
-
-
Analysis:
-
Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[16]
-
Compare the docking score with that of known inhibitors to estimate the relative binding affinity.
-
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[12][17] Various computational models can predict these properties based on the chemical structure of the compound.[11][18]
Table 1: Predicted ADMET and Physicochemical Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 g/mol | Favorable for oral bioavailability (Lipinski's Rule)[19] |
| LogP | 2-4 | Optimal lipophilicity for cell permeability[11] |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good potential for oral absorption[18] |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut[18] |
| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |
| CYP450 Inhibition | Predicted non-inhibitor | Lower risk of drug-drug interactions |
| Ames Mutagenicity | Predicted non-mutagenic | Low concern for carcinogenicity |
Note: These are hypothetical predicted values for illustrative purposes. Actual values should be generated using validated in silico tools like SwissADME or pkCSM.[17][18]
Part 2: In Vitro Bioactivity Screening - Experimental Validation
Following the promising in silico predictions, the next logical step is to validate these findings through in vitro biological assays.[20] A tiered approach, starting with broad cytotoxicity screening followed by more specific mechanistic assays, is recommended.
Tier 1: Cytotoxicity Screening Across a Panel of Cancer Cell Lines
The initial in vitro screen should assess the general cytotoxic potential of this compound against a panel of human cancer cell lines.[21][22] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective colorimetric method for this purpose.[23][24] It measures the metabolic activity of cells, which is an indicator of cell viability.[25]
Experimental Protocol: MTT Cytotoxicity Assay [21][26]
-
Cell Culture and Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete cell culture medium.
-
Treat the cells with a range of concentrations of the compound and a vehicle control (DMSO).[21]
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[21]
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[21]
-
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 |
| MCF-7 | Breast Adenocarcinoma | 8.7 |
| HCT116 | Colorectal Carcinoma | 3.9 |
| HEK293 | Normal Kidney | > 50 |
Note: These are illustrative data. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.[21]
Tier 2: Kinase Inhibition Assay - Mechanistic Investigation
Based on the in silico docking results and the known pharmacology of the quinazoline scaffold, a direct assessment of the compound's ability to inhibit key kinases is warranted.[29] A luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction, is a sensitive and high-throughput method for determining inhibitory activity.[30]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based) [30][31]
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase of interest (e.g., EGFR), substrate peptide, and ATP.[30]
-
-
Kinase Reaction:
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the inhibitor concentration to determine the IC50 value.[30]
-
Part 3: Data Interpretation and Decision Making
The preliminary screening data provides the foundation for deciding the future trajectory of this compound in the drug discovery pipeline. A systematic evaluation of the integrated data from in silico and in vitro studies is essential.
Hit Prioritization Criteria
A "hit" compound from this preliminary screen should ideally exhibit the following characteristics:
-
Potent Cytotoxicity: IC50 values in the low micromolar or nanomolar range against cancer cell lines.
-
Selectivity: Significantly lower cytotoxicity towards non-cancerous cell lines, indicating a favorable therapeutic window.[28]
-
Target Engagement: Demonstrable inhibitory activity against the predicted kinase target (e.g., EGFR) with a corresponding IC50 value.
-
Favorable ADMET Profile: Good predicted drug-likeness and pharmacokinetic properties.[19]
Logical Workflow for Preliminary Bioactivity Screening
The following diagram illustrates the decision-making process in the preliminary screening of this compound.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry | MDPI [mdpi.com]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]
- 5. mediresonline.org [mediresonline.org]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. audreyli.com [audreyli.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. benchchem.com [benchchem.com]
- 15. ukaazpublications.com [ukaazpublications.com]
- 16. Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bepls.com [bepls.com]
- 18. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. eijppr.com [eijppr.com]
- 20. iris.unito.it [iris.unito.it]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. ijprajournal.com [ijprajournal.com]
- 25. MTT assay overview | Abcam [abcam.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. reactionbiology.com [reactionbiology.com]
- 30. benchchem.com [benchchem.com]
- 31. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine
These application notes provide detailed protocols for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a substituted quinazoline of interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a core component of numerous biologically active compounds, and derivatives are explored for a wide range of therapeutic applications.[1][2] This guide presents two robust synthetic strategies, starting from commercially available precursors, and offers insights into the rationale behind the experimental choices to ensure reproducible and efficient synthesis.
Introduction to Synthetic Strategies
Two primary routes for the synthesis of this compound are presented, offering flexibility based on starting material availability and laboratory capabilities.
Route A employs a direct and efficient one-pot or two-step synthesis starting from 2-amino-5-bromobenzonitrile. This approach involves the formation of a reactive intermediate that subsequently cyclizes to form the quinazoline ring.
Route B follows a classical nucleophilic aromatic substitution pathway, starting with the commercially available 6-bromo-2-chloroquinazoline and introducing the dimethylamino group in a distinct second step.
The choice between these routes may depend on factors such as the cost and availability of starting materials, as well as the desired scale of the synthesis.
Route A: Synthesis from 2-Amino-5-bromobenzonitrile
This modern approach leverages the reactivity of the cyano and amino groups in 2-amino-5-bromobenzonitrile to construct the quinazoline ring. The reaction with an amidine precursor like N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a streamlined path to the target molecule.[3]
Reaction Principle
The synthesis initiates with the reaction of the primary amino group of 2-amino-5-bromobenzonitrile with DMF-DMA. This forms an N,N-dimethylformamidine intermediate. Subsequent heating promotes an intramolecular cyclization, where the nitrogen of the amidine attacks the cyano group, leading to the formation of the pyrimidine ring of the quinazoline system.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 2-Amino-5-bromobenzonitrile | 39263-32-6 | 197.03 | 1.0 g (5.07 mmol) | Starting material[4][5] |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | 119.16 | 1.81 g (15.21 mmol, 3 eq.) | Reagent and solvent |
| Toluene | 108-88-3 | 92.14 | 20 mL | Solvent |
| Methanol | 67-56-1 | 32.04 | For recrystallization | Purification solvent |
| Diethyl ether | 60-29-7 | 74.12 | For washing | |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Drying agent |
Step-by-Step Procedure
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromobenzonitrile (1.0 g, 5.07 mmol).
-
Add toluene (20 mL) to the flask, followed by N,N-dimethylformamide dimethyl acetal (1.81 g, 15.21 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from methanol or by silica gel column chromatography to yield the pure this compound.
-
Dry the final product under vacuum.
Visualization of Synthetic Workflow (Route A)
Caption: Workflow for Route A synthesis.
Route B: Synthesis from 6-Bromo-2-chloroquinazoline
This classic route involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the quinazoline ring system activates the 2-position, making the chloro group a good leaving group for substitution by dimethylamine.[6]
Reaction Principle
The reaction proceeds via a nucleophilic attack of dimethylamine on the C2 carbon of the 6-bromo-2-chloroquinazoline. This is followed by the elimination of the chloride ion, resulting in the formation of the desired this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 6-Bromo-2-chloroquinazoline | 882672-05-1 | 243.49 | 1.0 g (4.11 mmol) | Starting material[7] |
| Dimethylamine solution (e.g., 40% in water or 2M in THF) | 124-40-3 | 45.08 | ~12.33 mmol (3 eq.) | Nucleophile |
| Ethanol or Isopropanol | 64-17-5 / 67-63-0 | - | 25 mL | Solvent |
| Triethylamine (optional) | 121-44-8 | 101.19 | If using dimethylamine HCl | Base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | For extraction | |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | For washing | |
| Brine | - | - | For washing | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent |
Step-by-Step Procedure
-
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve 6-bromo-2-chloroquinazoline (1.0 g, 4.11 mmol) in ethanol or isopropanol (25 mL).
-
Add the dimethylamine solution (~12.33 mmol) to the flask.
-
Seal the tube or heat the flask to reflux (around 80-90 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford the pure product.
Visualization of Synthetic Workflow (Route B)
Caption: Workflow for Route B synthesis.
Characterization of Final Product
The synthesized this compound should be characterized to confirm its identity and purity.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrN₃ |
| Molecular Weight | 252.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals for aromatic protons and two methyl groups (singlet). |
| ¹³C NMR (CDCl₃, 101 MHz) | Expected signals for aromatic carbons and the N-methyl carbons. |
| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ calculated for C₁₀H₁₁BrN₃⁺: 252.0182; found: 252.0185 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Incorrect stoichiometry. | - Extend reaction time and monitor by TLC. - Ensure anhydrous conditions if necessary. - Verify the purity and quantity of reagents. |
| Presence of Impurities | - Incomplete reaction. - Side reactions. - Inefficient purification. | - Optimize reaction conditions (temperature, time). - Repeat the purification step (recrystallization or column chromatography with a different solvent system). |
| Difficulty in Product Isolation | - Product is too soluble in the workup/crystallization solvent. | - Use a different solvent for extraction or recrystallization. - Cool the recrystallization mixture to a lower temperature. |
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Quinazolinyl Chalcone Derivatives | Atlantis Press [atlantis-press.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Amino-5-bromobenzonitrile, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. REACTION OF 6-CHLORO-2-CHLOROMETHYL-4-PHENYLQUINAZOLINE 3-OXIDE WITH DIMETHYLAMINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Application Note: Comprehensive Analytical Characterization of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Abstract
This guide provides a comprehensive suite of analytical methods for the definitive characterization of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the critical need for robust and reliable analytical data to ensure compound identity, purity, and stability, we present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis. Each protocol is designed to be self-validating and is accompanied by expert insights into experimental design, data interpretation, and potential challenges.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their broad spectrum of biological activities and applications in medicinal chemistry, including roles as potent enzyme inhibitors.[1][2] this compound (Figure 1) is a specific derivative that serves as a valuable building block in the synthesis of more complex molecules, such as protein degraders.[3] The precise characterization of such molecules is a non-negotiable cornerstone of the drug development process, ensuring reproducibility, safety, and efficacy of potential therapeutic agents.
This document serves as a practical guide, outlining a multi-technique approach to establish the identity, purity, and structural integrity of this compound.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential for the development of appropriate analytical methods. The key properties of this compound are summarized in Table 1.
Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 882670-78-2 | [3][4] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [3] |
| Molecular Weight | 252.11 g/mol | [3] |
| Monoisotopic Mass | 251.0058 Da | Calculated |
| Purity (Typical) | ≥95% | [3] |
| Physical Form | Yellow Solid | |
| Storage | Room Temperature | [3] |
Comprehensive Characterization Workflow
A multi-faceted analytical approach is required for the unambiguous characterization of a novel or synthesized compound. The workflow diagram below illustrates the logical progression of experiments, from initial purity checks to definitive structural confirmation.
Caption: Integrated workflow for compound characterization.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry-standard method for determining the purity of non-volatile organic compounds. The aromatic nature of the quinazoline ring system makes it an excellent chromophore for UV detection.
Expertise & Experience: The choice of a reversed-phase (RP) C18 column is logical due to the predominantly non-polar, aromatic structure of the analyte. A mobile phase consisting of acetonitrile and water provides good solvating power and is UV-transparent. Adding a small amount of acid (like formic or trifluoroacetic acid) is crucial; it protonates the basic nitrogen atoms on the quinazoline ring and the dimethylamino group, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.
Protocol 4.1: Reversed-Phase HPLC-UV Method
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD) is suitable.
Table 2: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for non-polar to moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 10% B to 95% B over 15 min | A broad gradient ensures elution of the main peak and any potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for analytical runs. |
| Detection | UV at 254 nm | The quinazoline core strongly absorbs in this region. A DAD can be used to assess peak purity. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.
-
The retention time should be consistent across injections.
-
Structural Elucidation and Confirmation
While HPLC provides purity data, it does not confirm the chemical structure. A combination of mass spectrometry and NMR spectroscopy is required for unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining molecular weight and elemental composition. When coupled with HPLC (LC-MS), it provides molecular weight information for the main peak and any impurities.
Trustworthiness: A key validation feature for this compound is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. The mass spectrum will therefore show a characteristic pair of peaks (the M+ and M+2 ions) of almost equal intensity, separated by approximately 2 m/z units. This provides very high confidence in the presence of a single bromine atom in the molecule.
Protocol 5.1.1: LC-MS Analysis
-
Instrumentation: Use the HPLC method described in Protocol 4.1, with the flow directed into an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique ideal for nitrogen-containing organic molecules.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Scan Range: 100 - 500 m/z
-
Capillary Voltage: 3.5 - 4.5 kV
-
Gas Temperature: 300 - 350 °C
-
-
Expected Results:
-
The primary ion observed will be the protonated molecule [M+H]⁺.
-
Expect a strong signal at m/z ~252.0 (for ⁷⁹Br) and an equally intense signal at m/z ~254.0 (for ⁸¹Br).
-
The observed mass should be within 5 ppm of the calculated exact mass (C₁₀H₁₁BrN₃⁺: 252.0136 Da) when using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are required for full characterization.
Expertise & Experience: DMSO-d₆ is a recommended solvent as it readily dissolves a wide range of organic compounds and its residual proton signal does not interfere with most analyte signals. The predicted chemical shifts are based on the electronic environment of each nucleus. The bromine atom and nitrogen atoms will have significant deshielding effects on adjacent protons and carbons.
Protocol 5.2.1: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
Expected ¹H NMR Resonances:
-
Aromatic Protons (3H): Expect signals between 7.0 and 8.5 ppm. The proton at C5 (adjacent to the bromine) will likely be a doublet, the proton at C7 will be a doublet of doublets, and the proton at C8 will be a doublet.
-
N,N-dimethyl Protons (6H): A sharp singlet integrating to 6 protons, likely around 3.0-3.5 ppm.
-
-
Expected ¹³C NMR Resonances:
-
Aromatic Carbons (8C): Signals in the range of 110-160 ppm. The carbon attached to bromine (C6) will be significantly shifted.
-
N,N-dimethyl Carbons (2C): A signal around 40 ppm.
-
The specific shifts and coupling constants observed in the spectra of similar quinazoline derivatives can be used as a reference for detailed assignment.[6][7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides valuable information about the functional groups present in the molecule.
Protocol 5.3.1: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Data:
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 2950 - 2850 | C-H Stretch | -N(CH₃)₂ |
| ~1620 - 1580 | C=N Stretch | Quinazoline Ring |
| ~1550 - 1450 | C=C Stretch | Aromatic Ring |
| ~1350 | C-N Stretch | Aryl-N, Alkyl-N |
| ~1050 | C-Br Stretch | Aryl Bromide |
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure identity, purity, and structural integrity. The protocols outlined in this application note, combining chromatography (HPLC-UV) and spectroscopy (LC-MS, NMR, FTIR), provide a robust framework for researchers in the pharmaceutical and chemical industries. Adherence to these methodologies will yield high-quality, reliable data essential for advancing research and development projects.
References
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides | MDPI [mdpi.com]
- 6. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediresonline.org [mediresonline.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 6-Bromo-N,N-dimethyl-2-quinazolinamine in Kinase Assays
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved kinase inhibitors. Its rigid, bicyclic nature allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases. The 6-bromo substitution on this scaffold often serves as a key anchoring point or a synthetic handle for further chemical modifications to enhance potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-N,N-dimethyl-2-quinazolinamine , a representative member of this chemical class, in biochemical kinase assays.
Quinazoline-based inhibitors have shown significant promise in oncology by targeting kinases that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Cdc2-like kinases (CLKs). EGFR is a receptor tyrosine kinase pivotal in cell proliferation and survival signaling pathways, and its overactivity is a hallmark of many cancers.[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing, a process frequently altered in malignant cells.[2][3]
This application note will focus on providing a robust, validated protocol for determining the inhibitory activity of this compound against a representative kinase, EGFR. The principles and methodologies described herein are broadly applicable to other kinases and can be adapted for screening campaigns and detailed mechanistic studies. We will utilize the ADP-Glo™ Kinase Assay, a luminescent-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][4] This platform is chosen for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening.[5][6]
Physicochemical Properties and Compound Handling
A thorough understanding of the test compound's properties is foundational to any successful screening campaign.
Compound Information:
| Property | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 882670-78-2 | [7] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [7] |
| Molecular Weight | 252.11 g/mol | [7] |
Solubility and Stability:
Quinazoline derivatives often exhibit poor aqueous solubility, which can lead to compound precipitation in assay buffers and inaccurate results.[8][9] It is imperative to first establish the compound's solubility profile.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% dimethyl sulfoxide (DMSO). DMSO is a common solvent for such compounds, but its final concentration in the assay should be kept low (typically ≤1%) to avoid impacting enzyme activity.[8][10]
-
Aqueous Solubility: While specific data for this exact compound is scarce, related quinazolines show solubility in the micromolar range in aqueous buffers.[11] It is recommended to perform a kinetic solubility test in the chosen kinase assay buffer.
-
Stability: Bromo-substituted heterocycles are generally stable under typical biochemical assay conditions.[12][13][14][15][16] However, the stability of the compound in DMSO stock solutions should be monitored over time, with studies on similar quinazolines suggesting stability for several days to weeks when stored properly.[10]
Experimental Design: A Validating System
A robust kinase assay is a self-validating system. This requires careful planning and the inclusion of appropriate controls to ensure the data generated is reliable and interpretable.
Choosing the Right Assay Platform
Several technologies are available for measuring kinase activity, each with its own advantages and limitations.[6][17][18]
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric | Measures incorporation of ³²P or ³³P from ATP into a substrate. | Gold standard, highly sensitive. | Requires handling of radioactive materials, waste disposal.[6] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[19][20][21][22][23] | Homogeneous, non-radioactive, good for HTS.[21] | Requires fluorescently labeled substrates, potential for compound interference. |
| HTRF (TR-FRET) | Time-Resolved Fluorescence Resonance Energy Transfer between a donor and acceptor fluorophore upon substrate phosphorylation.[24][25][26][27][28] | Homogeneous, highly sensitive, ratiometric measurement reduces interference. | Can be expensive, requires specific plate readers. |
| Luminescence (e.g., ADP-Glo™) | Quantifies ADP produced in the kinase reaction via a coupled luciferase reaction.[1][4][29][30] | Universal (detects ADP), highly sensitive, broad ATP concentration range.[5] | Multi-step reagent addition, potential for luciferase inhibitors to interfere. |
For this application note, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its universality and high sensitivity.[4][31][32]
Workflow Overview
The experimental workflow is designed to first establish optimal assay conditions and then proceed to determine the inhibitory potential of the test compound.
Caption: A two-phase workflow for kinase inhibitor profiling.
Detailed Protocols
PART 1: Assay Optimization (EGFR Kinase)
The goal of this phase is to determine the optimal concentrations of enzyme and ATP to ensure the assay is sensitive and robust for inhibitor screening.
Materials and Reagents:
-
Recombinant Human EGFR (active)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP, Ultra-Pure
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
Nuclease-free water
-
White, opaque 384-well assay plates (low volume)
-
Multichannel pipettes or automated liquid handler
-
Plate reader capable of measuring luminescence
Protocol 1A: Enzyme Titration
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 2X kinase/substrate master mix in kinase buffer containing 2X the desired final concentration of Poly(Glu, Tyr) substrate (e.g., 100 µg/mL).
-
Enzyme Dilution Series: Prepare a serial dilution of EGFR in kinase buffer.
-
Plate Setup: Add 2.5 µL of the appropriate EGFR dilution to the wells of a 384-well plate. For "no enzyme" controls, add 2.5 µL of kinase buffer.
-
Initiate Reaction: Add 2.5 µL of a 2X ATP solution (at a concentration well above the expected Km, e.g., 50 µM) to all wells to start the reaction. The final volume is 5 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP-Glo™ Protocol:
-
Equilibrate the plate and ADP-Glo™ Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Read Luminescence: Measure the luminescence signal using a plate reader.
-
Analysis: Plot luminescence (RLU) versus enzyme concentration. Select an enzyme concentration that yields approximately 50-80% of the maximum signal for subsequent experiments. This ensures the assay is sensitive to inhibition.
Protocol 1B: ATP Titration (Determination of Apparent Kₘ)
-
Prepare Reagents: Use the optimal EGFR concentration determined in Protocol 1A.
-
ATP Dilution Series: Prepare a 2X serial dilution of ATP in kinase buffer.
-
Plate Setup: Add 2.5 µL of 2X EGFR/substrate master mix to the wells.
-
Initiate Reaction: Add 2.5 µL of the corresponding 2X ATP dilution to the wells.
-
Follow Steps 5-8 from Protocol 1A.
-
Analysis: Plot RLU versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Kₘ (ATP Kₘ,app). For inhibitor screening, it is common practice to run the assay at the ATP Kₘ,app to ensure sensitivity to ATP-competitive inhibitors.[18]
PART 2: Inhibition Assay for this compound
This protocol describes how to determine the IC₅₀ value of the test compound. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Step-by-step workflow for the IC₅₀ determination assay.
Protocol 2A: IC₅₀ Determination
-
Compound Plate Preparation:
-
Create a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold dilution series.
-
Include DMSO-only wells for "no inhibition" (100% activity) controls.
-
-
Assay Plate Setup:
-
Add 2.5 µL of a 2X EGFR/substrate master mix (using the optimized enzyme concentration) to all wells except the "no enzyme" blanks. Add 2.5 µL of kinase buffer to the blank wells.
-
Transfer a small volume (e.g., 100 nL) of the compound dilutions from the DMSO plate to the assay plate using an acoustic dispenser or pin tool. Alternatively, create an intermediate dilution of the compound in kinase buffer and add 2.5 µL. The final DMSO concentration should not exceed 1%.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of a 2X ATP solution (at the determined Kₘ,app) to all wells.
-
The final reaction volume is 5 µL.
-
-
Incubation: Incubate at 30°C for a fixed time (e.g., 60 minutes), ensuring the reaction remains in the linear range (typically <20% ATP consumption).
-
Signal Detection:
-
Stop the reaction and detect the ADP produced by following Step 6 of Protocol 1A (the ADP-Glo™ procedure).
-
-
Data Analysis:
-
Normalization:
-
The "no enzyme" wells represent 100% inhibition (background).
-
The "DMSO only" wells represent 0% inhibition (100% activity).
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background))
-
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Expected Results and Interpretation:
The result of this experiment will be an IC₅₀ value, which quantifies the potency of this compound against EGFR.
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. |
| Hill Slope | Describes the steepness of the curve. A slope of ~1 suggests a 1:1 binding stoichiometry. |
| R² | A measure of the goodness of fit of the curve to the data points. An R² value >0.95 is desirable. |
A low IC₅₀ value (e.g., in the nanomolar to low micromolar range) would indicate that this compound is a potent inhibitor of EGFR.
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of the generated data, the following controls are mandatory for each assay plate:
-
Positive Control (0% Inhibition): Kinase reaction with vehicle (DMSO) only. This defines the maximum signal window.
-
Negative Control (100% Inhibition):
-
Reaction wells with no enzyme. This defines the background signal.
-
Alternatively, a known potent inhibitor of the target kinase can be used at a high concentration (e.g., 100x its IC₅₀).
-
-
Z'-Factor Calculation: This statistical parameter is used to assess the quality of a high-throughput screening assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σ_p + 3σ_n) / |µ_p - µ_n| An assay with a Z' factor > 0.5 is considered robust and suitable for screening.[33]
Conclusion and Future Directions
This application note provides a comprehensive and detailed protocol for evaluating the inhibitory activity of this compound using a kinase assay. By following the outlined steps for assay optimization and IC₅₀ determination, researchers can reliably quantify the compound's potency against EGFR or adapt the protocol for other kinases of interest. The emphasis on proper controls and data analysis ensures the generation of high-quality, trustworthy data.
Following the initial determination of potency, further studies are recommended to fully characterize the compound's mechanism of action. These can include:
-
Selectivity Profiling: Screening the compound against a broad panel of kinases to determine its selectivity.
-
Mechanism of Inhibition Studies: Performing kinetic experiments by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Cell-Based Assays: Validating the biochemical potency in a cellular context by measuring the inhibition of downstream signaling pathways or cellular proliferation.
These subsequent steps are critical in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.
References
- 1. promega.com [promega.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential [mdpi.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. aablocks.com [aablocks.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity [bioprocessonline.com]
- 20. researchgate.net [researchgate.net]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 24. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. resources.revvity.com [resources.revvity.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. promega.com [promega.com]
- 30. ulab360.com [ulab360.com]
- 31. EGFR Kinase Enzyme System Application Note [worldwide.promega.com]
- 32. promega.com [promega.com]
- 33. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Evaluating the Cellular Effects of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Authored by: Your Senior Application Scientist
Introduction: The quinazoline scaffold is a prominent feature in medicinal chemistry, with many derivatives demonstrating significant therapeutic potential, particularly in oncology.[1][2] The inclusion of a bromine atom at the 6-position has been shown to enhance the biological activity of these compounds.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based evaluation of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a novel derivative of this promising class. The protocols outlined herein are designed to be a self-validating system to assess the compound's cytotoxic and apoptotic potential, grounded in established methodologies. A primary mechanism of action for many 6-bromo-quinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often overexpressed in various cancers, which leads to cell cycle arrest and apoptosis.[3][4]
Our investigative approach will be multi-faceted, beginning with an assessment of overall cell viability and cytotoxicity, followed by a more detailed examination of the apoptotic pathways induced by the compound.
Part 1: Assessment of Cell Viability and Cytotoxicity
To ascertain the effect of this compound on cell health, two robust and widely used assays are recommended: the MTT assay for metabolic activity and the LDH release assay for membrane integrity.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6] It relies on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8] This conversion is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of living cells.[6]
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, SW480 for colon cancer) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[3] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of final concentrations to be tested. Add the compound to the wells and incubate for desired time periods (e.g., 24, 48, or 72 hours).[9] Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin, Doxorubicin).[10][11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5][7]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[12][13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[12] The amount of LDH in the supernatant is proportional to the number of dead cells.
Experimental Workflow for LDH Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for the In Vitro Screening of 6-Bromo-N,N-dimethyl-2-quinazolinamine in Cancer Cell Lines
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and has emerged as a cornerstone in the development of targeted cancer therapies.[1][2] Numerous quinazoline derivatives have been successfully translated into clinical practice, including FDA-approved drugs like gefitinib, erlotinib, and afatinib, which are integral to the treatment of specific cancer types, most notably non-small-cell lung cancer (NSCLC).[1][2][3] These agents typically exert their antitumor effects by targeting key signaling molecules that are often dysregulated in cancer, such as receptor tyrosine kinases (RTKs).[4][5][6]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro screening of 6-Bromo-N,N-dimethyl-2-quinazolinamine , a specific quinazoline derivative. While specific literature on this exact compound is nascent, the protocols and mechanistic hypotheses presented herein are grounded in the extensive body of research on closely related 6-bromo- and 2-amino-quinazoline analogs and provide a robust framework for its preclinical evaluation.[7][8]
Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling
Many quinazoline-based anticancer agents function as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).[3][9][10] These receptors are critical mediators of signaling pathways that regulate cell proliferation, survival, angiogenesis, and metastasis.[11][12] The 6-bromo substitution on the quinazoline ring has been associated with potent anticancer activity in various analogs.[7][8]
We hypothesize that this compound may act as an ATP-competitive inhibitor at the kinase domain of EGFR and/or VEGFR. This inhibition would block the downstream activation of pro-survival and proliferative signaling cascades, such as the PI3K/Akt and RAS/ERK pathways, ultimately leading to cell cycle arrest and the induction of apoptosis in cancer cells.[5][6][11]
Caption: Hypothesized signaling pathway inhibition by this compound.
Experimental Protocols for In Vitro Screening
A tiered screening approach is recommended to efficiently evaluate the anticancer potential of this compound. The initial phase should focus on assessing its cytotoxic and anti-proliferative effects across a panel of cancer cell lines. Subsequent assays can then be employed to elucidate the underlying mechanism of action, such as the induction of apoptosis and effects on the cell cycle.
Cytotoxicity and Anti-Proliferative Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein.[13][14] It is a robust and reproducible assay suitable for high-throughput screening.[15][16]
Principle: Sulforhodamine B, an aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which serves as a proxy for the cell number.[15]
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%). Add the compound dilutions to the cells and incubate for a defined period (e.g., 48-72 hours).[17] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[15]
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[13][14]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[13]
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[13][14]
-
Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[14]
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510-540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[15]
Metabolic Activity Assessment: MTT Assay
The MTT assay is a widely used colorimetric assay to assess cell viability by measuring cellular metabolic activity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
MTT Addition: After the compound incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the MTT to be metabolized to formazan crystals.[18]
-
Solubilization of Formazan: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value as described for the SRB assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/PI staining assay followed by flow cytometry analysis is recommended.[19]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[20] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19]
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.[17]
-
Cell Harvesting: After treatment, collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.[19]
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[19]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation
The quantitative data obtained from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Example Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) after 72h (SRB Assay) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| NCI-H460 | Non-Small Cell Lung Carcinoma | Hypothetical Value |
| SF-268 | Glioblastoma | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value |
| HeLa | Cervical Cancer | Hypothetical Value |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.
Table 2: Example Apoptosis Induction Data for this compound in a Representative Cancer Cell Line (e.g., A549) after 48h Treatment
| Treatment Concentration (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 0.5 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 1 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| 2 x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The data presented in this table is hypothetical and serves as an example for presenting experimental results.[21]
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols for cytotoxicity screening and apoptosis detection will enable researchers to ascertain its efficacy and elucidate its mechanism of action. Positive results from these initial screens would warrant further investigation, including cell cycle analysis, western blotting to confirm the inhibition of hypothesized signaling pathways (e.g., phosphorylation of EGFR, Akt, and ERK), and ultimately, evaluation in preclinical in vivo models. The versatility of the quinazoline scaffold continues to offer exciting opportunities for the development of novel and effective cancer therapeutics.[1][5]
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. zellx.de [zellx.de]
- 17. benchchem.com [benchchem.com]
- 18. atcc.org [atcc.org]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biocompare.com [biocompare.com]
- 21. benchchem.com [benchchem.com]
Application of 6-Bromo-N,N-dimethyl-2-quinazolinamine in EGFR Inhibition Studies: An In-depth Technical Guide
Introduction: Targeting EGFR in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases.[1] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][3] This phosphorylation cascade initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[4][5]
Dysregulation of EGFR signaling, through mechanisms such as overexpression, gene amplification, or activating mutations, is a well-established driver in the pathogenesis and progression of numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer.[1][4] This has rendered EGFR a prime target for the development of anticancer therapies.[5] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown significant clinical success.[4]
The quinazoline scaffold is a prominent feature in many approved EGFR inhibitors, such as gefitinib and erlotinib.[6] The addition of a bromine atom at the 6-position of the quinazoline ring has been explored to enhance biological activity.[7] This guide focuses on the application of 6-Bromo-N,N-dimethyl-2-quinazolinamine , a specific derivative of this chemical class, in the preclinical evaluation of its potential as an EGFR inhibitor. We provide a series of detailed protocols and expert insights to guide researchers in characterizing its mechanism of action and therapeutic potential.
The EGFR Signaling Pathway and Point of Inhibition
EGFR activation by its ligands initiates a complex network of intracellular signaling. The primary objective of a TKI like this compound is to block the initial autophosphorylation event, thereby preventing the activation of all downstream effectors.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Experimental Workflows for Inhibitor Characterization
A multi-faceted approach is essential to thoroughly characterize a novel EGFR inhibitor. The workflow should encompass biochemical assays to determine direct enzyme inhibition, cell-based assays to assess effects on cell viability and signaling, and target engagement assays to confirm interaction within the complex cellular environment.
Caption: A comprehensive experimental workflow for evaluating a putative EGFR inhibitor.
Part 1: Biochemical Potency Assessment
In Vitro EGFR Kinase Assay (ADP-Glo™ Format)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human EGFR and to calculate its half-maximal inhibitory concentration (IC50).
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[8] Kinase activity is inversely correlated with the light signal produced.
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) to achieve a range of concentrations for IC50 determination.[8]
-
Dilute recombinant EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.[9]
-
Prepare ATP at a concentration close to its Km for EGFR (typically 10-20 µM) in the same buffer.[10]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or vehicle (DMSO) control.
-
Add 2 µL of the diluted EGFR enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "no enzyme" blank from all readings.
-
Calculate the percent inhibition relative to the vehicle (DMSO) control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Example Value | Source |
| Recombinant EGFR | 5 nM | [10] |
| Substrate (Poly(Glu,Tyr)) | 0.2 mg/ml | [9] |
| ATP Concentration | 15 µM (near Km) | [10] |
| Incubation Time | 60 minutes | [11] |
| Plate Format | 384-well | [10] |
Part 2: Cellular Activity and Signaling Inhibition
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines known to be dependent on EGFR signaling (e.g., A431, HCT-116).
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol:
-
Cell Seeding:
-
Seed EGFR-dependent cancer cells (e.g., A431) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO₂.[12]
-
-
Viability Measurement:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[13]
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13]
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot percent viability against the logarithm of inhibitor concentration and determine the IC50 value using non-linear regression.[12]
-
Western Blot Analysis of EGFR Phosphorylation
Objective: To directly visualize the inhibitory effect of the compound on ligand-induced EGFR autophosphorylation and the phosphorylation of downstream effectors like AKT and ERK.
Principle: Western blotting uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a direct measure of signaling pathway activation.[14]
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells (e.g., A431) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.[2]
-
Immediately place plates on ice, aspirate the media, and wash twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2][15] Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[2]
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[14]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[2]
-
-
Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein which can increase background.[14][15]
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., pY1068 or pY1173) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[2]
-
-
Reprobing for Total Protein and Loading Control:
-
To normalize the data, strip the membrane using a mild stripping buffer and reprobe for total EGFR and a loading control (e.g., β-Actin or GAPDH).[14] This confirms that changes in the phospho-protein signal are due to inhibition and not variations in protein loading.
-
| Antibody Target | Purpose | Typical Dilution |
| Phospho-EGFR (pY1173) | Measures EGFR activation | 1:1000 in 5% BSA/TBST |
| Total EGFR | Normalization control | 1:1000 in 5% BSA/TBST |
| Phospho-AKT (pS473) | Downstream pathway marker | 1:1000 in 5% BSA/TBST |
| Total AKT | Normalization control | 1:1000 in 5% BSA/TBST |
| Phospho-ERK1/2 | Downstream pathway marker | 1:2000 in 5% BSA/TBST |
| Total ERK1/2 | Normalization control | 1:2000 in 5% BSA/TBST |
| β-Actin | Loading control | 1:5000 in 5% Milk/TBST |
Part 3: Confirmation of Target Engagement in a Cellular Context
Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that this compound directly binds to and stabilizes EGFR within intact cells.
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a drug to its target protein increases the protein's resistance to heat-induced denaturation.[17][18] This stabilization can be detected by quantifying the amount of soluble protein remaining after a heat challenge.[17]
Protocol:
-
Cell Treatment:
-
Harvest intact cells and treat them with a high concentration of this compound or a vehicle control for 1-2 hours.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[17]
-
-
Detection and Analysis:
-
Collect the supernatant and analyze the amount of soluble EGFR by Western blot, as described in section 2.2.
-
Plot the band intensity of soluble EGFR against the temperature for both the vehicle- and compound-treated samples.
-
A shift of the melting curve to higher temperatures in the presence of the compound indicates direct binding and target stabilization.[17][19]
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential EGFR inhibitor. By systematically applying these biochemical, cell-based, and target engagement assays, researchers can build a robust data package to validate its mechanism of action. Positive results from these studies—demonstrated by potent enzymatic and cellular IC50 values, clear inhibition of EGFR signaling, and a positive thermal shift in CETSA—would provide a strong rationale for advancing this compound into more complex preclinical models, including studies on mutant EGFR variants and in vivo xenograft models. The versatility of the 6-bromo-quinazoline scaffold suggests a promising avenue for the development of next-generation targeted cancer therapies.[7]
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. EGFR Kinase Enzyme System Application Note [promega.jp]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. bioradiations.com [bioradiations.com]
- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the In Vitro Evaluation of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, recognized for its ability to form the basis of numerous therapeutic agents.[1] Its rigid, bicyclic structure provides a versatile platform for the strategic placement of various functional groups, enabling interaction with a wide array of biological targets. Notably, the addition of a bromine atom at the 6-position has been shown to enhance the biological activity of these compounds.[1] A significant body of research has focused on quinazoline derivatives as potent inhibitors of protein kinases, a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2]
Many quinazoline-based drugs, such as Gefitinib and Erlotinib, have been successfully developed as anticancer agents that target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed or mutated in various tumors.[2][3] These inhibitors typically act by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[4] This application note provides a comprehensive guide for the in vitro experimental setup to characterize the biological activity of a novel derivative, 6-Bromo-N,N-dimethyl-2-quinazolinamine . The proposed workflow is designed to first assess its cytotoxic potential and then to elucidate its putative mechanism of action, with a focus on kinase inhibition.
Experimental Design: A Tiered Approach to Characterization
A logical and stepwise approach is crucial for the efficient and thorough in vitro evaluation of a novel small molecule. The following workflow is proposed to systematically characterize this compound, starting with broad cellular effects and progressively narrowing down to specific molecular interactions.
Caption: Tiered experimental workflow for in vitro characterization.
Part 1: Compound Handling and Preparation
Proper handling and solubilization of the test compound are paramount for obtaining accurate and reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of the compound.
-
Dissolve the compound in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Part 2: Primary Screening - Assessing Cytotoxicity
The initial step in characterizing a novel compound with potential anticancer activity is to determine its effect on the viability and proliferation of cancer cells.[5] The MTT assay is a widely used colorimetric method for this purpose.[6]
Protocol 2: MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[7]
-
Cell Line Selection:
-
Based on literature for related quinazoline derivatives, a panel of cancer cell lines is recommended.[3]
-
MCF-7: Human breast adenocarcinoma cell line.
-
SW480: Human colon adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
MRC-5: Normal human fetal lung fibroblast cell line (to assess selectivity).[3]
-
-
-
Procedure:
-
Cell Seeding: Seed the selected cell lines into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2][8]
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[8]
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Erlotinib).[3]
-
Untreated Control: Cells in culture medium only.
-
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
MTT Addition and Incubation: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
-
| Parameter | Description | Typical Range for Quinazolines |
| Cell Lines | MCF-7, SW480, A549, MRC-5 | Varies by derivative |
| Seeding Density | 5,000 - 10,000 cells/well | Dependent on cell line |
| Concentration Range | 0.01 µM - 100 µM | 0.5 µM - 50 µM[5] |
| Incubation Time | 48 - 72 hours | 24 - 72 hours[2] |
| Positive Control | Doxorubicin, Erlotinib, Cisplatin | Varies by study[3] |
Part 3: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, the next logical step is to investigate its mechanism of action. Given the prevalence of kinase inhibition among quinazoline derivatives, this is a primary avenue of investigation.[9][10] A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR).[1][9]
Caption: Simplified EGFR signaling pathway and potential point of inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR)
This protocol outlines a general method to assess the direct inhibitory effect of the compound on the activity of a specific kinase, such as EGFR. Commercially available assay kits are often used for this purpose.
-
Principle: These assays typically measure the phosphorylation of a substrate peptide by the kinase in the presence of ATP. The amount of phosphorylation is quantified, often using fluorescence or luminescence.
-
Procedure:
-
Prepare a reaction mixture containing the purified recombinant kinase (e.g., EGFR), a specific substrate peptide, and ATP in a suitable kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture. Include a known inhibitor (e.g., Erlotinib) as a positive control and a vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP and incubate for a specified time at the optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of phosphorylated substrate according to the kit manufacturer's instructions (e.g., by measuring luminescence or fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for kinase inhibition by plotting the percentage of inhibition against the compound concentration.
-
Protocol 4: Western Blot Analysis for Downstream Signaling
To confirm that the inhibition of a specific kinase (e.g., EGFR) translates to a functional effect within the cell, Western blotting can be used to assess the phosphorylation status of key downstream signaling proteins, such as AKT and ERK.[9][11]
-
Procedure:
-
Treat the selected cancer cell line (e.g., A549) with this compound at concentrations around its IC50 value for a specified duration.
-
Lyse the cells to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the phosphorylation status of downstream proteins in treated cells versus untreated or vehicle-treated cells to determine if the compound inhibits the signaling pathway.
-
Conclusion and Future Directions
This application note provides a structured and comprehensive framework for the initial in vitro characterization of this compound. The proposed experiments will systematically evaluate its cytotoxic effects, determine its potency, and begin to elucidate its mechanism of action, with a strong rationale for investigating its potential as a kinase inhibitor. The data generated from these protocols will provide a solid foundation for further preclinical development, including more extensive kinase profiling, ADME/Tox studies, and in vivo efficacy models. The versatility of the quinazoline scaffold suggests that this novel compound could hold significant therapeutic promise, warranting a thorough and rigorous scientific investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Researcher's Guide to Dissolving 6-Bromo-N,N-dimethyl-2-quinazolinamine for Cell Culture
Introduction
6-Bromo-N,N-dimethyl-2-quinazolinamine is a substituted quinazoline derivative, a class of compounds known for their diverse pharmacological activities, including potential applications in anticancer research.[1][2][3][4] The quinazoline scaffold is a core component of several FDA-approved drugs that target key signaling pathways in cancer biology.[1][5][6] Effective and reproducible in vitro studies using cell cultures are fundamental to exploring the therapeutic potential of novel compounds like this compound. A critical, yet often overlooked, step in this process is the proper dissolution and preparation of the compound for administration to cells. Due to the hydrophobic nature of many quinazoline derivatives, achieving a stable and homogenous solution in aqueous cell culture media can be challenging.[7][8]
This comprehensive guide provides a detailed protocol and best practices for dissolving and handling this compound for cell culture experiments. The methodologies outlined below are designed to ensure compound stability, maximize bioavailability to the cultured cells, and promote experimental reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀BrN₃ | [9] |
| Molecular Weight | 252.1 g/mol | [9] |
| Purity | ≥95% | [9] |
| Physical Form | Solid powder | |
| Storage | Room temperature (as solid) | [9] |
Quinazoline derivatives are often characterized by poor water solubility, which can lead to precipitation when diluted into aqueous buffers or cell culture media.[7][8] This necessitates the use of an organic solvent to prepare a concentrated stock solution.
Recommended Protocol for Dissolving this compound
The following protocol outlines a step-by-step procedure for the preparation of a stock solution and its subsequent dilution for use in cell culture.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the specific cell line
Step-by-Step Methodology
Part 1: Preparation of a Concentrated Stock Solution in DMSO
The primary solvent of choice for dissolving this compound is high-purity, anhydrous DMSO.[10] DMSO is a powerful organic solvent that can effectively solubilize a wide range of hydrophobic small molecules and is generally well-tolerated by most cell lines at low final concentrations.[11]
-
Pre-treatment of the Vial: Before opening, gently centrifuge the vial containing the lyophilized powder to ensure all the compound is at the bottom.[10][12][13] This is particularly important for small quantities of material that may adhere to the cap or walls during shipping.[10]
-
Solvent Addition: Carefully add the required volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM or 20 mM). It is advisable to start with a high concentration to minimize the volume of DMSO added to the cell culture later.
-
Initial Dissolution: Tightly cap the vial and vortex thoroughly for at least one minute to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and homogenous.
-
Troubleshooting Insolubility: If the compound does not fully dissolve, gentle warming to 37-50°C for a short period can aid in solubilization.[10] Alternatively, sonication in a bath sonicator can be employed to break up any aggregates.[14][15]
-
Aliquoting and Storage: Once fully dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10] This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Store the aliquots at -20°C or -80°C for long-term stability.[10][11]
Part 2: Preparation of Working Solutions for Cell Culture
Direct dilution of the concentrated DMSO stock into aqueous cell culture medium can cause the compound to precipitate out of solution.[16] To avoid this, a serial dilution approach is recommended.
-
Intermediate Dilutions in DMSO: If a range of concentrations is to be tested, perform serial dilutions of the concentrated DMSO stock in pure DMSO to create intermediate stocks.[16]
-
Final Dilution into Culture Medium: Directly add a small volume of the appropriate DMSO stock solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. It is critical to ensure that the final concentration of DMSO in the culture medium is kept to a minimum, typically below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic or induce off-target effects.[11]
-
Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle vortexing or repeated pipetting to ensure rapid and uniform dispersion of the compound.[10]
-
Vehicle Control: Always include a vehicle control in your experiments.[11] This consists of treating a set of cells with the same final concentration of DMSO as is present in the highest concentration of the test compound. This allows for the differentiation of the effects of the compound from any effects of the solvent.
Experimental Workflow Diagram
Caption: Workflow for the preparation of this compound solutions.
Self-Validating System and Quality Control
To ensure the integrity of your experiments, it is important to incorporate the following quality control measures:
-
Solubility Check: Before treating cells, visually inspect the final working solution under a microscope to confirm the absence of any precipitate.[10]
-
Dose-Response Curve: When first characterizing the effects of the compound, perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration and to identify any potential toxicity at higher concentrations.
-
Stability Assessment: For long-term studies, the stability of the compound in the cell culture medium at 37°C can be assessed by preparing the working solution and analyzing its concentration and purity at different time points using methods such as HPLC-MS.[8]
Causality Behind Experimental Choices
-
Why DMSO? DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide array of nonpolar compounds. Its use is a balance between its excellent solubilizing capacity and its potential for cellular toxicity.
-
Why Anhydrous DMSO? Moisture can accelerate the degradation of some compounds or reduce their solubility. Using an anhydrous grade of DMSO minimizes these risks.
-
Why Aliquot? Repeated freeze-thaw cycles can introduce moisture and cause the compound to fall out of solution upon thawing. Aliquoting ensures that a fresh, stable stock is used for each experiment.[10]
-
Why a Vehicle Control? DMSO, even at low concentrations, can have biological effects, such as inducing cell differentiation or acting as an antioxidant. A vehicle control is essential to distinguish these effects from those of the compound being studied.[11]
Conclusion
The successful use of this compound in cell culture hinges on its proper dissolution and handling. By following the detailed protocols and best practices outlined in this guide, researchers can prepare stable, homogenous solutions of this compound, thereby ensuring the reliability and reproducibility of their experimental results. The principles of using a high-quality organic solvent for stock preparation, careful dilution into aqueous media, and the inclusion of appropriate controls are fundamental to obtaining meaningful data in the exciting field of drug discovery and development.
References
- 1. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mediresonline.org [mediresonline.org]
- 3. scispace.com [scispace.com]
- 4. scispace.com [scispace.com]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 13. cusabio.com [cusabio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking of 6-Bromo-N,N-dimethyl-2-quinazolinamine with Protein Kinase Targets
Abstract
The quinazoline scaffold is a foundational structural motif in medicinal chemistry, renowned for its versatile pharmacological activities, particularly in oncology.[1][2] Derivatives of quinazoline have been successfully developed into clinically approved therapeutics targeting key proteins in cancer signaling pathways.[3][4][5] The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance biological activity, making 6-bromo-quinazoline derivatives a subject of significant interest in drug discovery.[6][7][8][9] This document provides a detailed guide for the molecular docking of a specific derivative, 6-Bromo-N,N-dimethyl-2-quinazolinamine, with prominent protein kinase targets implicated in cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase. This guide is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery and design.
Introduction: The Rationale for Targeting Kinases with Quinazoline Scaffolds
Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of many cancers. This has established them as a major class of drug targets. The quinazoline core has emerged as a privileged scaffold for designing kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key interactions within the ATP-binding site of kinases.[3] Several FDA-approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature the 4-anilinoquinazoline core and are effective EGFR inhibitors.[4][5][10]
The subject of this guide, this compound, possesses the 6-bromo-quinazoline core, suggesting its potential as a kinase inhibitor. Molecular docking serves as a powerful in silico tool to predict the binding conformation and affinity of this ligand with its putative protein targets.[11][12] By elucidating these interactions at a molecular level, we can rationalize its potential mechanism of action and guide further experimental validation.
Selecting Protein Targets for Docking
Based on the extensive literature on quinazoline derivatives, the following protein kinases are selected as primary targets for the molecular docking of this compound:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose overexpression and activating mutations are strongly linked to the development of various cancers, including non-small cell lung cancer.[3][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]
-
Abl Kinase: A non-receptor tyrosine kinase, the constitutively active Bcr-Abl fusion protein of which is the primary cause of chronic myelogenous leukemia (CML).[13][14]
The following table summarizes the selected Protein Data Bank (PDB) structures for these targets, which will be used in the docking protocol.
| Target Protein | PDB ID | Description | Resolution (Å) |
| EGFR Kinase Domain | 1M17 | Complex with Erlotinib | 2.60 |
| VEGFR2 Kinase Domain | 3C7Q | Complex with BIBF1120 | 2.10[15] |
| Abl Kinase Domain | 1IEP | Complex with Imatinib (STI-571) | 2.10[13] |
Molecular Docking Workflow
The following diagram illustrates the comprehensive workflow for the molecular docking of this compound with its selected protein targets.
References
- 1. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
MTT assay protocol for evaluating 6-Bromo-N,N-dimethyl-2-quinazolinamine cytotoxicity
Application Notes and Protocols
Introduction: A Quantitative Approach to Cytotoxicity
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. The MTT assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[4][5] The quantity of formazan produced is directly proportional to the number of viable cells.[2][6]
This application note provides a detailed protocol for determining the cytotoxic effects of 6-Bromo-N,N-dimethyl-2-quinazolinamine, a member of the quinazoline family of compounds. Quinazoline derivatives have garnered significant interest in medicinal chemistry for their broad spectrum of pharmacological activities, including potential anticancer properties.[7] Many compounds within this class act by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[8][9][10] This protocol is designed for researchers, scientists, and drug development professionals to reliably quantify the dose-dependent cytotoxic effects of this compound and determine its half-maximal inhibitory concentration (IC₅₀).
Core Principles of the MTT Assay
The utility of the MTT assay lies in its ability to differentiate between living and dead cells based on metabolic function. The process is a self-validating system when appropriate controls are employed.
-
Cellular Uptake: The positively charged MTT salt readily penetrates the intact plasma membranes of viable cells.[6]
-
Mitochondrial Reduction: Inside the cell, mitochondrial reductases, particularly succinate dehydrogenase, cleave the tetrazolium ring of MTT. This reaction requires active NAD(P)H and is therefore an indicator of active metabolism.[1][5][11]
-
Formazan Formation: This reduction results in the formation of insoluble, needle-like purple formazan crystals within the cell.[11] Dead cells, having lost their metabolic activity, cannot perform this conversion.
-
Solubilization & Quantification: The insoluble formazan is solubilized using an organic solvent, such as Dimethyl Sulfoxide (DMSO), creating a colored solution.[12][13] The absorbance of this solution is then measured using a spectrophotometer (microplate reader), typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Caption: Principle of the MTT colorimetric assay.
Materials and Reagents
Equipment:
-
Laminar flow hood (sterile)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Microplate reader with a 570 nm filter (a 630 nm reference filter is recommended)
-
Multichannel pipette (8 or 12-channel) and single-channel pipettes
-
Sterile pipette tips
-
96-well flat-bottom, tissue culture-treated plates
-
Sterile reagent reservoirs
-
Centrifuge (for suspension cells, if applicable)
Reagents & Consumables:
-
Cell Line: Appropriate for the study (e.g., MCF-7, A549, or another cancer cell line). Ensure cells are healthy and in the logarithmic growth phase.[14]
-
Complete Culture Medium: As required for the chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
This compound: (CAS: 882670-78-2)[15]
-
MTT Reagent (5 mg/mL):
-
Dissolve 50 mg of MTT powder (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in 10 mL of sterile Phosphate-Buffered Saline (PBS).
-
Vortex until fully dissolved.
-
Sterilize by passing through a 0.22 µm syringe filter.
-
Store in light-protected aliquots at -20°C for up to 6 months.[12]
-
-
Solubilization Solution:
-
High-purity, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
-
Vehicle for Compound:
-
Sterile DMSO to prepare the stock solution of the test compound.
-
-
Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free, sterile.
-
Trypsin-EDTA (0.25%): For detaching adherent cells.
Detailed Experimental Protocol
This protocol is a comprehensive workflow. Each stage includes critical considerations to ensure data integrity and reproducibility.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Phase 1: Cell Seeding
-
Rationale: Uniform cell seeding is the most critical factor for low well-to-well variability. Cells must be healthy and in their exponential growth phase to ensure consistent metabolic activity.[14] An optimal seeding density prevents overconfluence (which can inhibit growth) or under-population (which can lead to weak signals).
-
Cell Culture: Grow the selected cell line in T-75 flasks until they reach 70-80% confluency. Do not use over-confluent cells.
-
Harvesting (Adherent Cells):
-
Aspirate the old medium.
-
Wash cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Counting:
-
Take an aliquot of the cell suspension and determine the cell density and viability (via Trypan Blue exclusion) using a hemocytometer or automated counter. Viability should be >95%.
-
-
Seeding the Plate:
-
Dilute the cell suspension in complete culture medium to the predetermined optimal seeding density (e.g., 5,000-10,000 cells/well is a common starting point for many cancer cell lines).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Best Practice: To avoid the "edge effect," do not use the outermost wells. Instead, fill them with 100 µL of sterile PBS or media to maintain humidity across the plate.[16]
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
Phase 2: Compound Treatment
-
Rationale: A dose-response curve is necessary to determine the IC₅₀. A vehicle control is essential to confirm that the solvent used to dissolve the compound (typically DMSO) does not have cytotoxic effects at the concentration used.[14]
-
Stock Solution: Prepare a 10-50 mM stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For an initial screen, a wide range is recommended (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Plate Layout: Design the plate map carefully. Each condition should be tested in triplicate or quadruplicate. Include the following controls:
-
Untreated Control: Wells with cells + medium only (represents 100% viability).
-
Vehicle Control: Wells with cells + medium containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.1% or 0.5%).
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the compound, vehicle, or fresh medium for the untreated control.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay Procedure
-
Rationale: The incubation time with MTT must be sufficient for visible formazan crystals to form but not so long that the MTT itself becomes toxic.[6] Complete solubilization of the formazan is crucial for accurate absorbance readings.[14]
-
Add MTT Reagent: At the end of the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls). This results in a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells. Check for crystal formation under a microscope.
-
Solubilize Formazan (for Adherent Cells):
-
Carefully aspirate the medium from each well without disturbing the formazan crystals or the attached cell layer.
-
Add 150 µL of DMSO to each well.[17]
-
Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals.[17] Pipetting up and down can aid dissolution if needed.
-
Phase 4: Data Acquisition and Analysis
-
Rationale: Spectrophotometric measurement provides quantitative data. The IC₅₀ is calculated from a dose-response curve, which is best fitted using non-linear regression for accuracy.
-
Measure Absorbance: Read the absorbance of the plate at 570 nm using a microplate reader. If available, use a reference wavelength of 630 nm to subtract background noise. Read the plate within 1 hour of adding the solubilization solution.
-
Data Processing:
-
Average the absorbance readings for your replicate wells.
-
Subtract the average absorbance of the blank control (media only) from all other readings.
-
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Vehicle Control) x 100
-
Determine IC₅₀:
-
Plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a statistical software package (e.g., GraphPad Prism, Excel) to fit the data to a non-linear regression curve (sigmoidal dose-response).[18][19]
-
The software will calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Data Presentation and Expected Results
Raw and processed data should be organized in a clear, tabular format.
| Compound Conc. (µM) | Replicate 1 (OD 570nm) | Replicate 2 (OD 570nm) | Replicate 3 (OD 570nm) | Average OD (Corrected) | Std. Dev. | % Viability |
| Vehicle (0) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.221 | 1.205 | 1.208 | 0.012 | 95.0% |
| 10 | 0.854 | 0.891 | 0.866 | 0.870 | 0.019 | 68.5% |
| 25 | 0.601 | 0.635 | 0.611 | 0.616 | 0.017 | 48.5% |
| 50 | 0.311 | 0.329 | 0.345 | 0.328 | 0.017 | 25.8% |
| 100 | 0.155 | 0.149 | 0.162 | 0.155 | 0.007 | 12.2% |
| Blank | 0.055 | 0.058 | 0.056 | 0.056 | - | - |
Note: Data is illustrative.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effect.[16] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.[16] |
| Low absorbance readings | Cell number is too low; Insufficient MTT incubation time; Cells are unhealthy or not in log phase.[14] | Optimize cell seeding density with a titration experiment. Increase MTT incubation time (up to 4 hours). Use only healthy, log-phase cells.[12][14] |
| High background absorbance | Microbial contamination; Phenol red in media interference.[14] | Visually inspect plates for contamination. Use a phenol red-free medium during the final MTT incubation step. Always subtract blank well values. |
| Formazan crystals won't dissolve | Incomplete aspiration of media; Insufficient mixing. | Ensure all media is removed before adding DMSO. Increase shaking time on an orbital shaker or gently pipette up and down to mix.[14] |
| Vehicle control shows cytotoxicity | DMSO concentration is too high. | Ensure the final DMSO concentration in the wells is non-toxic, typically ≤ 0.5%.[14] |
Mechanistic Context: The Quinazoline Scaffold and EGFR
While this protocol measures overall cytotoxicity, the results gain significant value when placed in a mechanistic context. Many 6-bromo-quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9] The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overexpression or mutation is a hallmark of many cancers. By blocking ATP from binding to the EGFR kinase domain, these inhibitors can halt downstream signaling, leading to cell cycle arrest and apoptosis. The cytotoxicity observed for this compound may be attributable to this mechanism.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. MTT Assay | AAT Bioquest [aatbio.com]
- 7. mediresonline.org [mediresonline.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. benchchem.com [benchchem.com]
- 15. calpaclab.com [calpaclab.com]
- 16. reddit.com [reddit.com]
- 17. broadpharm.com [broadpharm.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Welcome to the Technical Support Center for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. Our approach is grounded in mechanistic principles and practical laboratory experience to empower you to overcome common synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The outlined synthetic strategy involves the initial formation of a key intermediate, 6-bromo-2-chloroquinazoline, followed by a nucleophilic aromatic substitution (SNAr) with dimethylamine. This route is selected for its reliability and the commercial availability of the starting materials.
A general overview of the synthetic workflow is presented below:
Caption: Proposed synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in the synthesis of the 6-bromo-2-chloroquinazoline intermediate?
A1: The chlorination step to form 6-bromo-2,4-dichloroquinazoline and the subsequent selective reduction are the most critical stages. For the chlorination, temperature control is paramount. The reaction with phosphorus oxychloride (POCl₃) is highly exothermic and should be performed with careful temperature monitoring to prevent side reactions.[1] The choice of a high-boiling solvent like toluene can be beneficial for temperature management on a larger scale.[2] For the selective removal of the 4-chloro group, the reaction with hydrazine hydrate must be performed under mild conditions to avoid substitution at the 2-position.[3]
Q2: I am observing the formation of a di-substituted (bis-dimethylamino) quinazoline byproduct. What is the likely cause?
A2: The formation of a 2,4-bis(dimethylamino) derivative suggests that the starting material for the final SNAr step is not the pure 6-bromo-2-chloroquinazoline, but rather the 6-bromo-2,4-dichloroquinazoline. This indicates an incomplete or failed selective de-chlorination at the 4-position in the preceding step. It is crucial to ensure the complete conversion of the dichloro intermediate to the mono-chloro species before proceeding to the final amination.
Q3: Can I use other amines for the final nucleophilic substitution step?
A3: Yes, the 2-chloroquinazoline scaffold is amenable to reaction with a variety of primary and secondary amines.[4] However, the reactivity of the amine will influence the required reaction conditions. Sterically hindered amines may require higher temperatures or longer reaction times. The basicity of the amine can also play a role, and in some cases, the addition of a non-nucleophilic base may be necessary to scavenge the HCl generated during the reaction.[4]
Q4: What are the best practices for purifying the final product, this compound?
A4: The final product is expected to be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities remain, column chromatography on silica gel is a viable option. A gradient elution with a mixture of hexanes and ethyl acetate, potentially with a small percentage of triethylamine to reduce tailing, is a good starting point for chromatographic purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of 6-Bromo-2-chloroquinazoline | 1. Incomplete chlorination of the starting material.2. Over-reduction during the hydrazine step, leading to the loss of the 2-chloro substituent.3. Inefficient oxidation of the hydrazinyl intermediate. | 1. Verify Chlorination: Ensure the use of excess POCl₃ and an adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.2. Control Hydrazine Reaction: Perform the reaction with hydrazine hydrate at a low temperature (e.g., 0-5 °C) and monitor carefully to ensure regioselective substitution at the C4 position.[3]3. Optimize Oxidation: Ensure the use of a fresh and effective oxidizing agent (e.g., silver oxide, manganese dioxide) and appropriate reaction conditions. |
| Low Yield in the Final Amination Step | 1. Poor quality of the 6-bromo-2-chloroquinazoline intermediate.2. Insufficient reaction temperature or time.3. Deactivation of the substrate or reagent by moisture. | 1. Purify Intermediate: Purify the 6-bromo-2-chloroquinazoline intermediate by recrystallization or column chromatography before use.2. Optimize Conditions: Screen different solvents (e.g., DMF, DMSO, ethanol) and temperatures (e.g., 80-150 °C).[4] Microwave-assisted heating can sometimes improve yields and reduce reaction times.3. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Unidentified Side Products | 1. Competing side reactions due to high temperatures.2. Presence of impurities in starting materials or reagents. | 1. Temperature Control: Maintain a consistent and optimal reaction temperature. For exothermic reactions, ensure efficient cooling.2. Reagent Purity: Verify the purity of all starting materials and reagents. Use freshly distilled solvents when necessary. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities.2. Product "oiling out" during recrystallization. | 1. Chromatography Optimization: If recrystallization is ineffective, optimize the column chromatography conditions. Consider using a different stationary phase (e.g., alumina) or a more sophisticated eluent system.2. Recrystallization Solvent Screen: Perform a small-scale solvent screen to find an optimal solvent or solvent mixture for recrystallization. The ideal solvent will dissolve the compound at high temperatures but not at room temperature. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting the synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-chloroquinazoline
This protocol is adapted from general procedures for the synthesis of 2-chloroquinazolines.
-
Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline.
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 2-amino-5-bromobenzonitrile (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-diethylaniline (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and dried under vacuum to yield crude 6-bromo-2,4-dichloroquinazoline.
-
-
Step 2: Synthesis of 6-Bromo-2-chloro-4-hydrazinylquinazoline.
-
Dissolve the crude 6-bromo-2,4-dichloroquinazoline (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add hydrazine hydrate (1.1 eq) dropwise while maintaining the temperature below 10 °C.[3]
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 3: Synthesis of 6-Bromo-2-chloroquinazoline.
-
Suspend the 6-bromo-2-chloro-4-hydrazinylquinazoline (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add an oxidizing agent, such as silver oxide (Ag₂O) or manganese dioxide (MnO₂), in portions.
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the inorganic solids.
-
Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain pure 6-bromo-2-chloroquinazoline.
-
Protocol 2: Synthesis of this compound
-
To a solution of 6-bromo-2-chloroquinazoline (1.0 eq) in a suitable solvent (e.g., DMF, ethanol, or isopropanol) in a pressure vessel or a sealed tube, add an excess of a solution of dimethylamine (2.0-5.0 eq, e.g., 40% in water or 2M in THF).[1][5]
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford this compound.
References
- 1. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Welcome to the technical support center for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the multi-step synthesis of this important quinazoline derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Overview of the Synthetic Workflow
The synthesis of this compound is typically approached via a three-stage process, commencing with the construction of the quinazolinone core, followed by activation via chlorination, and concluding with nucleophilic substitution to introduce the dimethylamino group. Each stage presents unique challenges that can impact yield and purity. This guide will address each stage systematically.
Figure 1: General three-stage synthetic workflow for this compound.
Stage 1: Niementowski Quinazolinone Synthesis
The foundational step is the cyclization of 5-bromoanthranilic acid with formamide, a variant of the Niementowski reaction, to form the quinazolinone ring.[1][2] While seemingly straightforward, this thermal condensation is often plagued by issues of low yield and incomplete conversion.
Troubleshooting Guide: Stage 1
| Problem ID | Observed Issue | Potential Causes | Proposed Solutions & Scientific Rationale |
| 1A | Low Yield of 6-Bromoquinazolin-4(3H)-one | 1. Incomplete Reaction: Insufficient temperature or reaction time. 2. Sublimation of Starting Material: 5-bromoanthranilic acid can sublime at high temperatures. 3. Side Reactions: Decarboxylation of the anthranilic acid at high temperatures. | 1. Optimize Reaction Conditions: Gradually increase the reaction temperature (e.g., in 10-15 °C increments) and monitor progress by TLC. Microwave-assisted synthesis can be a powerful alternative to conventional heating, often reducing reaction times and improving yields.[3] 2. Use a Reflux Condenser: Ensure the reaction is equipped with an efficient reflux condenser to minimize loss of starting material. 3. Controlled Heating: Use a sand or oil bath for uniform and controlled heating to avoid localized overheating that can promote decarboxylation. |
| 1B | Product Contaminated with Unreacted 5-Bromoanthranilic Acid | Insufficient Excess of Formamide or Incomplete Reaction: Formamide acts as both a reactant and a solvent; an insufficient amount can lead to an incomplete reaction. | Increase Formamide Stoichiometry: Use a larger excess of formamide to ensure the reaction goes to completion. After the reaction, unreacted formamide can be removed under vacuum. The acidic nature of the starting material and the basicity of the product allow for an acid-base workup to separate them. |
| 1C | Formation of Dark, Tarry Byproducts | Thermal Decomposition: High reaction temperatures (>200 °C) can lead to the decomposition of reactants and products, resulting in polymerization and tar formation. | Lower Reaction Temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. Consider using a high-boiling point solvent like diphenyl ether to allow for better temperature control, though this complicates purification. Microwave-assisted synthesis can often be performed at lower bulk temperatures.[4] |
Key Side Reactions in Stage 1
Figure 2: Potential reaction pathways in the Niementowski synthesis.
Stage 2: Chlorination of 6-Bromoquinazolin-4(3H)-one
This stage involves the conversion of the quinazolinone to the more reactive 6-bromo-4-chloroquinazoline intermediate using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This step is critical as the chloro-intermediate is susceptible to hydrolysis and can participate in side reactions if not handled correctly.[5]
Troubleshooting Guide: Stage 2
| Problem ID | Observed Issue | Potential Causes | Proposed Solutions & Scientific Rationale |
| 2A | Low Yield of 6-Bromo-4-chloroquinazoline | 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Hydrolysis During Workup: The chloroquinazoline product is highly susceptible to hydrolysis, reverting to the starting quinazolinone upon contact with water, especially under acidic conditions.[6] | 1. Ensure Anhydrous Conditions & Sufficient Heating: Use an excess of POCl₃, which can also act as the solvent, and ensure the reaction is heated to reflux (approx. 110 °C) until TLC or LC-MS confirms the disappearance of the starting material. The addition of a catalytic amount of DMF can sometimes accelerate the reaction. 2. Careful Workup: After removing the excess POCl₃ under vacuum, quench the reaction mixture by pouring it slowly onto a mixture of crushed ice and a base like sodium bicarbonate or ammonia solution. This neutralizes the acidic byproducts and minimizes hydrolysis.[6] The product should be immediately extracted into an organic solvent. |
| 2B | Formation of Insoluble, High-Melting Point Byproducts | Pseudodimer Formation: Phosphorylated intermediates can react with unreacted quinazolinone to form dimeric species, which are often insoluble and difficult to convert to the desired product.[5] | Controlled Temperature & Base Addition: The reaction occurs in two stages: phosphorylation followed by chlorination. Add POCl₃ at a lower temperature (<25 °C) in the presence of a tertiary amine base (e.g., triethylamine or DIPEA) to form the phosphorylated intermediates cleanly. Then, heat the mixture to 70-90 °C to drive the conversion to the chloroquinazoline. This two-stage temperature profile suppresses pseudodimer formation.[5] |
| 2C | Product is a Dark Oil or Discolored Solid | Decomposition: Excessive heating or prolonged reaction times can lead to decomposition. | Monitor Reaction Closely: Use TLC or LC-MS to monitor the reaction and avoid unnecessarily long heating times. Purification via column chromatography on silica gel may be necessary if the crude product is highly discolored. |
Mechanism of Chlorination and Key Side Reaction
Figure 3: Chlorination mechanism and the primary side reaction of hydrolysis.
Stage 3: Amination of 6-Bromo-4-chloroquinazoline
The final stage is a nucleophilic aromatic substitution (SNAr) where the chlorine atom at the 4-position is displaced by dimethylamine to yield the target compound. The regioselectivity of this reaction is generally high for the 4-position in quinazolines.[7][8]
Troubleshooting Guide: Stage 3
| Problem ID | Observed Issue | Potential Causes | Proposed Solutions & Scientific Rationale |
| 3A | Incomplete Conversion to Final Product | 1. Insufficient Nucleophile: Not enough dimethylamine was used. 2. Low Reactivity: Reaction temperature may be too low or time too short. | 1. Use Excess Dimethylamine: Use a significant excess of dimethylamine (available as a solution in a solvent like THF or ethanol, or as a gas) to drive the reaction to completion. 2. Increase Temperature: Gently heat the reaction mixture (e.g., 50-80 °C) in a sealed vessel to increase the reaction rate. Monitor by TLC to avoid decomposition. The use of a polar aprotic solvent like DMF or NMP can also accelerate SNAr reactions. |
| 3B | Presence of 6-Bromoquinazolin-4(3H)-one in the Final Product | Hydrolysis of Starting Material: The 6-bromo-4-chloroquinazoline starting material is hydrolyzing back to the quinazolinone before it can react with dimethylamine. | Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. If using an aqueous solution of dimethylamine, be aware that competitive hydrolysis can occur. Using dimethylamine gas or a solution in an organic solvent is preferable. |
| 3C | Formation of Unidentified Byproducts | Side Reactions at High Temperatures: While generally stable, prolonged heating at high temperatures could potentially lead to side reactions, although displacement of the aryl bromide is unlikely under these conditions. | Optimize Reaction Conditions: Avoid excessive heating. Purify the final product using column chromatography (a gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective for aminoquinazolines) or recrystallization to remove impurities. |
Final Product Formation
Figure 4: Nucleophilic aromatic substitution to form the final product.
Experimental Protocols
The following protocols are suggested starting points and may require optimization.
Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one
-
Combine 5-bromoanthranilic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the mixture to 140-150 °C with stirring under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction by TLC (e.g., 10% methanol in dichloromethane).
-
After cooling to room temperature, pour the mixture into water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude product, which can be used in the next step or recrystallized from ethanol or acetic acid.
Protocol 2: Synthesis of 6-Bromo-4-chloroquinazoline
-
To a flask equipped with a reflux condenser and a drying tube, add 6-bromoquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
Very slowly and carefully, pour the residual oil onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Extract the aqueous slurry with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Synthesis of this compound
-
Dissolve 6-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or THF in a pressure-rated vessel.
-
Add a solution of dimethylamine (2.0 M in THF, 3-5 eq).
-
Seal the vessel and heat to 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Characterization Data of a Related Compound
6-bromo-2-phenylquinazolin-4(3H)-one:
-
¹H NMR (500 MHz, DMSO-d₆): δ 12.74 (s, 1H), 8.31 – 8.11 (m, 3H), 7.98 (d, J = 7.8 Hz, 1H), 7.70 (d, J = 8.4 Hz, 1H), 7.66 – 7.50 (m, 3H).[10]
-
¹³C NMR (126 MHz, DMSO-d₆): δ 161.62, 153.36, 148.18, 137.86, 132.90, 132.08, 130.34, 129.10, 128.45, 128.31, 123.05, 119.39.[10]
For the final product, This compound , one would expect to see a singlet in the ¹H NMR spectrum around δ 3.0-3.5 ppm integrating to 6 protons for the N,N-dimethyl group, in addition to the aromatic protons on the quinazoline ring. Mass spectrometry should show a characteristic isotopic pattern for the bromine atom.[11]
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-N,N-dimethyl-2-quinazolinamine in Assays
Welcome to the technical support resource for 6-Bromo-N,N-dimethyl-2-quinazolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges often encountered when working with this compound in various experimental assays.
Introduction: Understanding the Challenge
This compound is a heterocyclic compound belonging to the quinazoline family, a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, like many aromatic heterocyclic compounds, it can exhibit poor aqueous solubility, posing a significant hurdle in biological and biochemical assays.[5][6] Precipitation of the compound during an experiment can lead to inaccurate and unreliable results. This guide provides a structured approach to troubleshooting and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I've prepared a stock solution in DMSO and it's clear. Why am I seeing precipitation when I add it to my aqueous assay buffer?
A2: This is a common phenomenon known as "crashing out" or antisolvent precipitation.[6] Your compound is soluble in 100% DMSO, but when a small volume of this stock solution is introduced into a large volume of aqueous buffer, the solvent environment changes dramatically. This sudden decrease in the concentration of the organic solvent can cause the compound's solubility limit in the mixed solvent system to be exceeded, leading to precipitation.[7]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept at or below 0.5% (v/v) to minimize solvent-induced toxicity and off-target effects.[6][8] However, the tolerance to DMSO can be cell-line and assay-specific. It is always best practice to run a vehicle control with the same final DMSO concentration as your experimental samples to assess any potential effects of the solvent on your system.
Troubleshooting Guide: Step-by-Step Solutions for Compound Precipitation
If you are observing precipitation of this compound in your assay, follow this systematic approach to diagnose and resolve the issue.
Step 1: Optimize Your Stock Solution and Dilution Technique
The preparation of your stock solution and the method of its dilution are critical first steps in preventing precipitation.
Protocol for Stock Solution Preparation
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare your stock solution.[6] Water absorption by DMSO can reduce the solubility of hydrophobic compounds.
-
Accurate Measurement: Use a calibrated balance and volumetric flasks to ensure the accuracy of your stock solution concentration.[9][10][11]
-
Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication can aid in this process. Visually inspect the solution for any undissolved particulates.
Optimizing the Dilution Process
A rapid change in solvent polarity is a primary cause of precipitation.[7] To mitigate this, consider the following:
-
Serial Dilution: Instead of a single large dilution, perform a series of intermediate dilutions in your assay buffer.[8]
-
Mixing Technique: When adding the compound (or its intermediate dilution) to the final assay volume, do so dropwise while gently vortexing or stirring the buffer.[8] This promotes rapid dispersion and can prevent localized high concentrations that lead to precipitation.
Step 2: Modify the Assay Buffer Composition
The components of your aqueous buffer can be adjusted to enhance the solubility of your test compound.
pH Adjustment
For ionizable compounds, altering the pH of the buffer can significantly impact solubility.[8][12][13] Quinazolines are nitrogen-containing heterocycles and can act as weak bases.[14][15][16] Therefore, their solubility may increase in more acidic conditions due to protonation.
Experimental Protocol: pH-Solubility Screening
-
Prepare a set of your assay buffer at various pH values (e.g., 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add this compound to each buffer to your desired final concentration.
-
Incubate under your standard assay conditions.
-
Visually inspect for precipitation or use a nephelometer to quantify turbidity.
-
Caution: Ensure that the chosen pH is compatible with the biological components of your assay (e.g., enzymes, cells).[8]
Use of Solubilizing Agents (Excipients)
Incorporating small amounts of solubilizing agents into your assay buffer can significantly improve the solubility of hydrophobic compounds.[8]
| Solubilizing Agent | Class | Recommended Starting Concentration | Notes |
| Tween® 20/80 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Commonly used in immunoassays and cell-based assays.[12] |
| Pluronic® F-68 | Non-ionic Surfactant | 0.05% - 0.2% (w/v) | Known for its low cell toxicity. |
| Glycerol | Co-solvent | 1% - 5% (v/v) | Can help stabilize proteins and improve compound solubility.[5] |
| Polyethylene Glycol (PEG) | Polymer | 1% - 5% (w/v) | PEG 300 or 400 are commonly used. |
It is crucial to test the effect of any additive on your specific assay in a control experiment to ensure it does not interfere with the results.
Step 3: Consider the Impact of Serum Proteins
If you are working with cell culture media containing serum, be aware that proteins like albumin can bind to small molecules and either enhance or decrease their apparent solubility.
-
Action: Test the solubility of your compound in both serum-free and serum-containing media.
-
Solution: If solubility is improved with serum, ensure you are using a consistent source and concentration. If precipitation is worse, you may need to reduce the serum concentration or use a purified protein like Bovine Serum Albumin (BSA) if it is compatible with your experimental design.[7]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for solubility issues.
Summary and Key Recommendations
Successfully working with poorly soluble compounds like this compound requires a systematic and multi-faceted approach.
-
Start with the Basics: Always begin by optimizing your stock solution preparation and dilution techniques.
-
Incremental Changes: When modifying your assay buffer, introduce one change at a time to identify the most effective solution.
-
Validate Your Controls: Always run appropriate vehicle and excipient controls to ensure that your troubleshooting efforts are not introducing artifacts into your experimental results.
-
Know Your Compound: Understanding the physicochemical properties of this compound, such as its potential to act as a weak base, can guide your troubleshooting strategy.
By following the guidelines and protocols outlined in this technical support guide, you can effectively overcome the solubility challenges associated with this compound and generate reliable and reproducible data in your assays.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 4. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
Technical Support Center: NMR Spectral Analysis of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Welcome to the technical support guide for the analysis of 6-Bromo-N,N-dimethyl-2-quinazolinamine. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting NMR spectra during the synthesis and purification of this compound. Purity is paramount, and understanding the spectral signatures of potential byproducts is critical for accurate characterization and downstream success. This guide provides in-depth troubleshooting, FAQs, and validated protocols to help you confidently identify impurities and validate the structure of your target molecule.
Understanding the Target Molecule: The "Clean" Spectrum
Before troubleshooting byproducts, it is essential to have a clear and unambiguous understanding of the expected NMR spectrum for pure this compound. The molecule's structure dictates a specific set of signals, multiplicities, and integrations.
Below is the annotated structure and a summary of the anticipated ¹H and ¹³C NMR chemical shifts. These values are predictive and can vary slightly based on the solvent and concentration used.[1]
Caption: Structure of this compound with proton labels.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| N(CH₃)₂ | ~3.2 - 3.4 | Singlet (s) | 6H | ~37 |
| H-5 | ~7.6 - 7.7 | Doublet (d) | 1H | ~128 |
| H-7 | ~7.8 - 7.9 | Doublet of Doublets (dd) | 1H | ~136 |
| H-8 | ~8.3 - 8.4 | Doublet (d) | 1H | ~127 |
| H-4 | ~9.2 - 9.3 | Singlet (s) | 1H | ~155 |
| C-Br (C-6) | - | - | - | ~118-120 |
| C-N(CH₃)₂ (C-2) | - | - | - | ~162 |
| Quaternary Cs | - | - | - | ~122, ~125, ~148, ~159 |
Causality: The N,N-dimethyl group appears as a sharp singlet integrating to 6H due to the free rotation around the C-N bonds, making all six protons chemically equivalent.[2] The aromatic protons are deshielded, appearing between 7.6 and 9.3 ppm. H-4 is the most deshielded proton due to its proximity to the electronegative ring nitrogen (N3). The bromine at C-6 exerts an electron-withdrawing effect, influencing the chemical shifts of adjacent protons, particularly H-5 and H-7.[3] The coupling patterns arise from spin-spin interactions with neighboring protons: H-8 is split by H-7, H-7 is split by H-8 and H-5, and H-5 is split by H-7.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the spectral analysis of reaction mixtures. Each entry is designed to help you identify a potential byproduct from its unique NMR signature.
Q1: My aromatic region looks correct, but I have a broad singlet around δ 5.5-6.5 ppm that disappears upon D₂O exchange. What is it?
A1: Unreacted Starting Material - 5-Bromoanthranilamide
This is a classic sign of residual starting material. The synthesis of the quinazoline core often begins with a derivative of anthranilic acid or anthranilamide.[4][5] 5-Bromoanthranilamide is a common precursor.
-
Spectral Evidence: The key diagnostic signal is the -NH₂ group, which typically appears as a broad singlet in the ¹H NMR spectrum.[6] Its chemical shift can vary depending on concentration and solvent. The definitive test is a D₂O exchange experiment.
-
Troubleshooting Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Result: If the broad singlet at δ 5.5-6.5 ppm has disappeared or significantly diminished, it confirms the presence of an exchangeable proton, strongly indicating the -NH₂ of the unreacted amide.[1]
-
Caption: Workflow for identifying labile amine protons.
Q2: I see a singlet for the N,N-dimethyl group, but the aromatic region shows three signals instead of four, and the H-4 singlet is missing. What could be the impurity?
A2: Incomplete Cyclization - N'-(2-amino-4-bromobenzoyl)-N,N-dimethylformimidamide
This byproduct suggests that the final cyclization step to form the pyrimidine ring of the quinazoline is incomplete. The formimidamide intermediate still possesses the N,N-dimethyl group but lacks the fully aromatic quinazoline core.
-
Spectral Evidence:
-
¹H NMR: You will still see the N(CH₃)₂ singlet. However, the aromatic region will be different. The characteristic downfield singlet for H-4 (~9.2 ppm) will be absent. Instead, you may see signals corresponding to the 1,2,4-trisubstituted benzene ring of the precursor. A broad signal for the -NH₂ group may also be present and can be confirmed with a D₂O exchange.
-
¹³C NMR: The number of aromatic carbon signals will be fewer than expected for the quinazoline ring. The characteristic signal for C-4 of the quinazoline will be absent.
-
-
Causality: The chemical environment of the aromatic protons in this intermediate is significantly different from the final product. Without the second heterocyclic ring, the strong deshielding effect on the proton equivalent to H-4 does not exist.
Caption: Structure of a potential incomplete cyclization byproduct.
Q3: My ¹H NMR spectrum is very clean, but Mass Spectrometry shows a peak at M+16. Could this be an N-oxide, and how would it appear in the NMR?
A3: Oxidation Byproduct - this compound N-oxide
Oxidation can sometimes occur, particularly at the more electron-rich nitrogen atoms of the quinazoline ring (N1 or N3). Formation of an N-oxide can subtly but significantly alter the electronic structure and, therefore, the NMR spectrum.
-
Spectral Evidence:
-
¹H NMR: The formation of an N-oxide will deshield adjacent protons. If oxidation occurs at N1, the H-8 proton will shift downfield. If it occurs at N3, the H-4 proton will experience a significant downfield shift, potentially beyond δ 9.5 ppm. The N(CH₃)₂ signal may also be slightly shifted.
-
¹³C NMR: The carbons adjacent to the newly formed N-oxide will also be deshielded. C-2, C-4, and C-8a would be the most affected carbons to monitor.
-
-
Expert Insight: While less common, this possibility should be considered, especially if reaction conditions involve oxidizing agents or prolonged exposure to air at high temperatures. Comparing the spectrum to literature values for similar quinazoline N-oxides can aid in confirmation.
Q4: The integration of my N,N-dimethyl singlet is low, and I see a new, broad singlet far downfield (δ 11-13 ppm). What does this suggest?
A4: Hydrolysis Byproduct - 6-Bromoquinazolin-2(1H)-one
This byproduct arises from the cleavage (hydrolysis) of the dimethylamino group at the C-2 position, replacing it with a carbonyl group. This is a common side reaction if water is present, especially under acidic or basic conditions at elevated temperatures.
-
Spectral Evidence:
-
¹H NMR: The most telling sign is the complete absence of the N(CH₃)₂ singlet around δ 3.3 ppm. Concurrently, a new, broad singlet appears in the far downfield region (δ 11-13 ppm). This is the characteristic signal for the N-H proton of the resulting lactam, which is often broadened by quadrupolar coupling and chemical exchange. This N-H proton will readily exchange with D₂O.[7] The aromatic signals will also shift due to the replacement of the electron-donating -N(CH₃)₂ group with an electron-withdrawing carbonyl group.
-
¹³C NMR: A new signal will appear in the carbonyl region (δ ~160-165 ppm), and the signal corresponding to the N(CH₃)₂ carbons will be absent.
-
-
Validation: The combination of the disappearance of the dimethylamino signal and the appearance of a D₂O-exchangeable N-H proton signal is strong evidence for this hydrolysis byproduct.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. mediresonline.org [mediresonline.org]
- 6. mediresonline.org [mediresonline.org]
- 7. dspace.mphu.edu.ua [dspace.mphu.edu.ua]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Bromo-N,N-dimethyl-2-quinazolinamine. It provides a framework for proactively identifying, understanding, and mitigating off-target effects to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with novel quinazoline derivatives?
A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary target.[2] For a quinazoline-based inhibitor, which is often designed to target the ATP-binding site of a specific protein kinase, off-target effects can arise from binding to other kinases with similar ATP pockets or entirely different classes of proteins. These unintended interactions are a major concern because they can confound experimental data, making it difficult to attribute a biological phenotype solely to the inhibition of the intended target.[2][3]
Q2: I've just started working with this compound. What is the first step to assess its selectivity?
A2: The essential first step is to perform a broad in vitro kinase selectivity screen. This involves testing the compound against a large panel of recombinant kinases (ideally over 400) to determine its inhibitory activity (e.g., IC50 or Kd) against a wide array of potential targets.[4] This initial screen will provide a "selectivity profile" that identifies which kinases, other than your intended target, are inhibited at relevant concentrations. Services like those offered by Reaction Biology or Eurofins provide such profiling panels.[5]
Q3: How does the ATP concentration in my in vitro kinase assay affect the apparent potency and selectivity of my compound?
A3: This is a critical parameter. If this compound is an ATP-competitive inhibitor, its measured IC50 value will be highly dependent on the ATP concentration in the assay.[6][7] An assay run at a low ATP concentration (near the Km of the kinase) will show higher apparent potency. Conversely, the much higher ATP concentrations inside a cell (millimolar range) can overcome the inhibitor, leading to a discrepancy between in vitro and cellular results.[7] It is crucial to maintain a consistent ATP concentration for comparative studies and to be aware of this factor when interpreting data.[6]
Q4: What is the difference between on-target and off-target toxicity in a cell-based assay?
A4: On-target toxicity occurs when inhibition of the intended target protein leads to cell death or a loss of viability. This can happen if the target is essential for cell survival. Off-target toxicity is cytotoxicity caused by the compound interacting with other cellular components, unrelated to the primary target. Differentiating between these is key. For example, if a genetic knockdown of the target protein does not replicate the cytotoxicity seen with the compound, the toxicity is likely an off-target effect.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: An unexpected or inconsistent phenotype is observed in cell culture.
Question: I'm treating my cells with this compound and observing a phenotype (e.g., cell cycle arrest, apoptosis) that doesn't align with the known function of my target kinase. How can I determine if this is an off-target effect?
Answer: This is a classic indicator of potential off-target activity. A systematic validation approach is required to dissect the cause.[8]
Workflow for Investigating Unexpected Phenotypes
Caption: A decision-making workflow for validating an observed phenotype.
Troubleshooting Steps:
-
Confirm Compound Integrity: First, verify the purity and identity of your compound stock using methods like LC-MS or NMR. Degradation can lead to spurious results.[8]
-
Dose-Response Analysis: Perform a full dose-response curve. A clean, sigmoidal curve may suggest a specific interaction, whereas a steep or irregular curve could indicate non-specific effects like toxicity or compound aggregation.[9]
-
Use an Orthogonal Inhibitor: The most powerful initial step is to use a structurally unrelated inhibitor that targets the same protein.[2][8] If both compounds produce the same phenotype, it is more likely to be a true on-target effect.
-
Genetic Validation: Employ genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[2] The resulting phenotype should mimic the effect of this compound if the effect is on-target.
Issue 2: In vitro potency does not translate to cellular activity.
Question: My compound is very potent in my biochemical kinase assay (nanomolar IC50), but I need micromolar concentrations to see any effect in my cell-based assays. Why is there a discrepancy?
Answer: This is a common challenge in drug discovery. The cellular environment is far more complex than a purified in vitro system.[7]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
|---|---|---|
| Poor Cell Permeability | The compound may not be effectively crossing the cell membrane to reach its intracellular target. | Perform a cell permeability assay (e.g., PAMPA). If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties.[7] |
| High Intracellular ATP | Cellular ATP concentrations are in the millimolar range, much higher than the low micromolar levels often used in biochemical assays.[7] This high concentration of the natural substrate (ATP) can outcompete your inhibitor. | This is an inherent challenge. It highlights the importance of measuring target engagement directly in cells (see Protocol 2) rather than relying solely on downstream functional readouts. |
| Compound Metabolism/Efflux | The compound may be rapidly metabolized by cellular enzymes (e.g., Cytochromes P450) or actively pumped out of the cell by efflux transporters. | Evaluate the metabolic stability of the compound in the presence of liver microsomes or cell lysates.[7] Co-incubation with known efflux pump inhibitors can also be diagnostic. |
| High Protein Binding | The compound may bind extensively to proteins in the cell culture medium (e.g., albumin) or non-specifically within the cell, reducing the free concentration available to bind the target. | Measure the fraction of unbound compound in your assay medium. Adjust nominal concentrations accordingly or use serum-free medium for the duration of the treatment if possible. |
Issue 3: High variability in IC50 values between experiments.
Question: I am repeating my in vitro kinase assays and my IC50 values for this compound are not reproducible. What could be wrong?
Answer: High variability often points to issues with assay setup or reagent stability.[6]
Troubleshooting Checklist:
-
Reagent Thawing and Mixing: Ensure all components (enzyme, buffer, ATP) are fully thawed and mixed homogenously before use. Avoid repeated freeze-thaw cycles of the kinase enzyme stock.[6][10]
-
ATP Stock: ATP solutions can degrade over time. Use a fresh, correctly quantified stock for your reactions.[6]
-
Enzyme Concentration & Reaction Time: Ensure your kinase reaction is in the linear range. If the reaction proceeds too long and consumes a significant portion of the substrate, it can affect IC50 determination. Perform a time-course experiment to find the optimal reaction time.[6]
-
Compound Solubility: Visually inspect for any precipitation of your compound when it is diluted from a DMSO stock into the aqueous assay buffer. Poor solubility is a common cause of inconsistent results.[7]
-
Master Mixes: Whenever possible, prepare a master mix of reagents to minimize pipetting errors between wells.[10]
Key Experimental Protocols
Here we provide step-by-step methodologies for essential experiments to characterize the selectivity of this compound.
Protocol 1: In Vitro Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound by measuring its inhibitory activity against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Assay Concentration: Select a primary screening concentration. A common choice is 1 µM or 10 µM. This concentration should be high enough to identify moderately potent off-targets.
-
Kinase Panel Selection: Engage a commercial vendor (e.g., Reaction Biology, Eurofins, Promega) that offers a large kinase panel (e.g., KINOMEscan™, KinaseProfiler™). The panel should cover all major branches of the human kinome.
-
Assay Performance: The vendor will perform the binding or activity assays according to their validated protocols. Typically, this involves incubating the recombinant kinase, a suitable substrate, and ATP with the test compound.
-
Data Analysis: The primary output is typically "% Inhibition" at the tested concentration.
-
Follow-up: For any kinases that show significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the precise IC50 values. This will quantify the potency of the compound against these identified off-targets.
Protocol 2: Cellular Target Engagement via Western Blot
Objective: To confirm that this compound inhibits the intended target in a cellular context by assessing the phosphorylation status of a known downstream substrate.
On-Target vs. Off-Target Signaling
Caption: Differentiating on-target from off-target pathway inhibition.
Methodology:
-
Cell Culture: Culture cells known to express the target kinase and have an active downstream signaling pathway.
-
Compound Treatment: Treat cells with increasing concentrations of this compound for a predetermined amount of time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[11]
-
Positive/Negative Controls: Include a positive control (e.g., a known activator of the pathway) and a negative control (e.g., a well-characterized inhibitor of the target) to validate the assay window.[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with a phospho-specific antibody that recognizes the phosphorylated form of the downstream substrate.
-
Probe a parallel membrane (or strip and re-probe the same membrane) with an antibody that recognizes the total protein level of the substrate. This is a crucial loading control to ensure that changes in the phospho-signal are not due to changes in total protein expression.[12]
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phospho-substrate to the total substrate indicates successful on-target inhibition in the cell.
Protocol 3: Genetic Validation with siRNA Knockdown
Objective: To determine if the biological phenotype observed with compound treatment can be replicated by reducing the expression of the intended target protein.
Methodology:
-
siRNA Transfection: Transfect the chosen cell line with an siRNA specifically targeting the mRNA of the target kinase. Use a non-targeting (scrambled) siRNA as a negative control.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Knockdown Validation: Harvest a subset of the cells and perform a Western blot or qPCR to confirm that the expression of the target protein has been significantly reduced in the siRNA-treated group compared to the scrambled control.
-
Phenotypic Assay: In parallel, perform the same functional assay that was used to characterize the compound's effect (e.g., cell viability assay, cell cycle analysis).
-
Data Comparison: Compare the phenotype in the target-knockdown cells to the phenotype observed in cells treated with this compound. A similar phenotype strongly supports that the compound's effect is on-target.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Stabilizing 6-Bromo-N,N-dimethyl-2-quinazolinamine in Solution
Welcome to the technical support center for 6-Bromo-N,N-dimethyl-2-quinazolinamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stabilizing this compound in solution. As Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Introduction: Understanding the Stability Challenges
This compound is a molecule of interest with a unique combination of functional groups that present specific stability challenges in solution. The quinazoline core, while generally stable, can be susceptible to hydrolysis under harsh conditions.[1][2] The aromatic bromine substituent introduces the potential for photodegradation, a common issue for bromo-aromatic compounds.[3][4] Furthermore, the N,N-dimethylamino group, an aromatic amine, is prone to oxidation, which can lead to discoloration and the formation of impurities.[5][6] Understanding these potential degradation pathways is the first step in designing stable formulations for your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when working with this compound in solution.
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The discoloration is likely due to the oxidation of the N,N-dimethylamino group, a common issue with aromatic amines.[5][7] This process can be accelerated by exposure to light, oxygen, and certain metal ions.
-
Troubleshooting Steps:
-
Protect from Light: Store your solutions in amber vials or wrap them in aluminum foil to prevent photodegradation, which can generate free radicals and initiate oxidation.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add Antioxidants: Consider adding a small amount of an antioxidant to your solution. Butylated hydroxytoluene (BHT) or ascorbic acid are common choices that can scavenge free radicals.[8]
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation. Always use HPLC-grade or equivalent high-purity solvents.
-
Q2: I am observing precipitate formation in my aqueous buffer. How can I improve the solubility?
A2: Quinazoline derivatives often have limited aqueous solubility.[9] Precipitation can occur due to the compound's hydrophobic nature.
-
Troubleshooting Steps:
-
Adjust pH: The basicity of the N,N-dimethylamino and quinazoline nitrogens means that the compound's solubility will be pH-dependent. In acidic conditions (lower pH), these nitrogens will be protonated, increasing aqueous solubility. Experiment with buffered solutions at a pH where your compound is stable and soluble.
-
Use Co-solvents: For many quinazoline-based compounds, the use of co-solvents is an effective strategy.[9] A mixture of an organic solvent like DMSO or ethanol with your aqueous buffer can significantly improve solubility. Start with a small percentage of the organic co-solvent and increase as needed, being mindful of its potential effects on your downstream experiments.
-
Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to enhance the aqueous solubility of poorly soluble compounds.[9]
-
Q3: I suspect my compound is degrading over time, even when stored in the dark. What other degradation pathways should I consider?
A3: Besides oxidation and photodegradation, hydrolysis of the quinazoline ring is a potential degradation pathway, especially under non-neutral pH and elevated temperatures.[1][7]
-
Troubleshooting Steps:
-
Control pH: Maintain the pH of your solution within a stable range. For many pharmaceutical compounds, a pH between 3 and 7 is often optimal.[10] Extreme acidic or basic conditions can catalyze hydrolysis.[11]
-
Optimize Storage Temperature: While refrigeration is often standard, some quinazoline derivatives have shown better stability at room temperature (22°C) compared to 4°C.[12] It is advisable to perform a preliminary stability study at different temperatures to determine the optimal storage condition for your specific solution.
-
Perform Forced Degradation Studies: To identify the primary degradation pathways, consider conducting a forced degradation study. This involves exposing your compound to stress conditions like strong acids, bases, oxidizing agents, and heat to accelerate degradation and identify the resulting products.[12][13][14]
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound with enhanced stability.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Anhydrous DMSO or DMF are often good starting points.
-
Deoxygenation: Sparge the chosen solvent with dry nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Weighing and Dissolution: In a fume hood, accurately weigh the desired amount of this compound and dissolve it in the deoxygenated solvent.
-
Antioxidant Addition (Optional): If oxidative degradation is a concern, add a suitable antioxidant such as BHT to a final concentration of 0.01-0.1%.
-
Storage: Store the solution in an amber glass vial with a Teflon-lined cap. Purge the headspace of the vial with nitrogen or argon before sealing. Store at the predetermined optimal temperature.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a method for assessing the stability of your this compound solution over time.
-
Sample Preparation: Prepare your solution according to Protocol 1. Aliquot the solution into multiple vials for time-point analysis.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by reverse-phase HPLC with UV detection to determine the initial purity and peak area of the parent compound.
-
Storage Conditions: Store the aliquots under your desired test conditions (e.g., protected from light at room temperature, 4°C, and an elevated temperature like 40°C).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), remove an aliquot from each storage condition and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the parent compound remaining at each time point.
Data Presentation
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO or DMF | Minimizes impurities that can catalyze degradation. |
| pH (for aqueous solutions) | Buffered, slightly acidic to neutral (pH 4-7) | Enhances solubility and minimizes hydrolysis.[10][11] |
| Storage Temperature | To be determined empirically (start with 22°C and 4°C) | Optimal temperature can vary for different quinazoline derivatives.[12] |
| Light Exposure | Protect from light (use amber vials) | Prevents photodegradation of the bromo-aromatic structure.[3][4] |
| Atmosphere | Store under inert gas (Nitrogen or Argon) | Minimizes oxidation of the aromatic amine.[5] |
| Additives | Antioxidants (e.g., 0.01% BHT) | Scavenges free radicals to prevent oxidative degradation.[8] |
| Table 1: Recommended Storage and Handling Conditions for this compound Solutions. |
Visualizing Degradation Pathways and Troubleshooting
Caption: Potential degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 7. performanceadditives.us [performanceadditives.us]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. ijrpp.com [ijrpp.com]
Technical Support Center: Scaling Up the Synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Introduction
Welcome to the technical support guide for the synthesis of 6-Bromo-N,N-dimethyl-2-quinazolinamine. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other targeted therapeutic agents. While laboratory-scale synthesis provides a proof of concept, scaling up production presents unique challenges related to reaction kinetics, thermal management, impurity control, and material handling.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind the protocol, offering field-tested insights to troubleshoot common problems and ensure a robust, scalable, and reproducible process.
Section 1: Recommended Synthetic Pathway for Scale-Up
The selection of a synthetic route for scale-up prioritizes factors such as cost of goods, process safety, atom economy, and the robustness of each step. After evaluating several potential pathways, we recommend a two-step process starting from commercially available 2-amino-5-bromobenzonitrile. This route is advantageous due to its convergent nature and the avoidance of harsh nitrating or halogenating agents on pre-formed quinazoline rings.
The chosen pathway involves the condensation of 2-amino-5-bromobenzonitrile with N,N-dimethylthiourea, which acts as a C2-N source, followed by an oxidative cyclization.
Overall Synthetic Workflow
Caption: Recommended two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of the Thiourea Intermediate
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add 2-amino-5-bromobenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL per gram of starting material). Begin stirring to ensure a homogenous slurry or solution.
-
Reagent Addition: Add N,N-dimethylthiourea (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting benzonitrile is consumed.
-
Cooling: Once complete, cool the reaction mixture to room temperature. The intermediate may be used directly in the next step or isolated if necessary.
Step 2: Oxidative Cyclization and Product Formation
-
Reagent Addition: To the cooled reaction mixture from Step 1, add Copper(II) chloride (CuCl₂, 1.5 eq) and pyridine (2.0 eq) as a base and ligand.
-
Exotherm Control: The addition of CuCl₂ can be exothermic. Add it portion-wise to maintain the internal temperature below 40 °C.
-
Reaction: Heat the mixture to 100-110 °C for 6-8 hours. The solution will typically change color as the reaction progresses. Monitor by HPLC for the formation of the final product.
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a stirred solution of aqueous ammonia (10% w/v, 20 mL per gram of starting material) to quench the reaction and complex the copper salts.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 10 mL per gram of starting material).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/heptane, to afford the purified this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Q1: The cyclization reaction (Step 2) has stalled, and my yield is poor. What are the likely causes?
A1: Stalling in the cyclization step is a common scale-up challenge. Several factors could be at play:
-
Insufficient Oxidant: The stoichiometry of CuCl₂ is critical. On a larger scale, inefficient stirring can lead to localized consumption of the reagent. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture. Consider adding the oxidant in two portions.
-
Base Incompatibility or Insufficiency: Pyridine acts as both a base and a ligand for the copper. Ensure it is dry and of sufficient quantity. In some cases, a non-coordinating base like diisopropylethylamine (DIPEA) can be trialed, although pyridine is generally effective.
-
Thermal Control: The reaction requires a specific temperature range to proceed efficiently. In large reactors, "hot spots" or "cold spots" can develop. Verify your thermocouple is accurately reading the internal temperature and that the heating mantle or jacket provides uniform heating.
-
Atmospheric Control: While not strictly an inert reaction, moisture can interfere with the copper catalyst. Ensure your reactor is dry and maintained under a positive pressure of nitrogen.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-1000 g) | Recommended Action on Failure |
| CuCl₂ Stoich. | 1.5 eq | 1.5 - 1.7 eq | Add an additional 0.2 eq of CuCl₂ and monitor for 2 hours. |
| Temperature | 100-110 °C (Oil Bath) | 100-110 °C (Jacketed) | Calibrate thermocouple; ensure efficient stirring. |
| Stirring Speed | 300-500 RPM (Magnetic) | 100-300 RPM (Mechanical) | Increase RPM; check for vortex formation and baffle use. |
Q2: My final product is difficult to purify and appears as a dark, oily residue after solvent removal. What's wrong?
A2: This issue usually points to impurity generation or problems during work-up.
-
Cause - Overheating: Prolonged heating or excessive temperatures (>120 °C) can lead to the decomposition of the starting materials or product, forming polymeric tars. Adhere strictly to the recommended temperature range.
-
Cause - Incomplete Copper Removal: Residual copper salts can contaminate the product, giving it a dark color and poor crystalline properties. The aqueous ammonia wash is critical for complexing and removing copper. Ensure the pH of the aqueous layer is >9 after quenching. If issues persist, an additional wash with a solution of EDTA can be effective.
-
Solution - Purification Strategy: If an oil is obtained, avoid direct concentration to dryness. Instead, concentrate to a smaller volume and attempt to triturate the product with a non-polar solvent like heptane or diethyl ether. This can help break up the oil and induce crystallization of the desired product, leaving impurities in the solvent. A short plug of silica gel during filtration can also remove baseline impurities.
Caption: Troubleshooting decision tree for purification issues.
Q3: The work-up is generating a problematic emulsion during extraction. How can I manage this at scale?
A3: Emulsions are common when transitioning from a separatory funnel to a larger reactor-based extraction.
-
Cause: The primary cause is often the presence of fine particulate matter or amphiphilic impurities combined with high-shear agitation. The copper-ammonia complex can sometimes contribute.
-
Prevention:
-
Filtration: Before extraction, consider filtering the quenched reaction mixture through a pad of Celite® to remove any solids.
-
Agitation Control: Use a lower stirring speed during extraction. The goal is gentle mixing of the two phases, not vigorous homogenization.
-
-
Breaking the Emulsion:
-
Add Brine: Adding a saturated solution of sodium chloride will increase the ionic strength of the aqueous phase, which often helps break the emulsion.
-
Change Solvent: A small amount of a different organic solvent (e.g., adding some THF to an ethyl acetate extraction) can alter the phase dynamics.
-
Allow Time: Sometimes, simply stopping the agitation and allowing the mixture to stand for an extended period is sufficient.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns for this process?
-
A: The use of DMF requires adequate ventilation as it is a reproductive toxin. The quenching step with aqueous ammonia can be exothermic and will release ammonia gas; this should be performed in a well-ventilated fume hood or a reactor connected to a scrubber. Copper salts are toxic and should be handled with appropriate personal protective equipment (PPE).
-
-
Q: Which in-process controls (IPCs) are essential?
-
A: We recommend two critical IPCs:
-
IPC-1 (End of Step 1): An HPLC or TLC analysis to confirm the complete consumption of 2-amino-5-bromobenzonitrile.
-
IPC-2 (End of Step 2): An HPLC analysis to monitor the conversion of the intermediate to the final product. The reaction should be stopped when the product peak area ceases to increase (typically >95% conversion).
-
-
-
Q: Can I use a different solvent instead of DMF?
-
A: While DMF is an excellent solvent for this reaction due to its high boiling point and polarity, alternatives like DMSO or N-methyl-2-pyrrolidone (NMP) could be investigated. However, any solvent change would require a complete re-optimization of reaction time and temperature. Polar aprotic solvents are generally required. The use of greener solvents like Cyrene™ could be explored but would need significant process development.[1]
-
-
Q: How should the copper-containing aqueous waste be handled?
-
A: Copper is a heavy metal and cannot be disposed of down the drain. The aqueous waste stream should be collected and treated as hazardous waste according to local environmental regulations. The copper can be precipitated as copper sulfide or hydroxide for recovery or disposal.
-
References
Validation & Comparative
A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating the Potential of 6-Bromo-N,N-dimethyl-2-quinazolinamine
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern oncology and drug discovery, the quinazoline core has emerged as a "privileged scaffold."[1][2] Its rigid, bicyclic structure provides an ideal framework for the strategic orientation of substituents to interact with the ATP-binding pocket of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a critical class of therapeutic agents.[4]
Numerous quinazoline derivatives have been successfully developed and have received FDA approval for cancer treatment, including well-known drugs like Gefitinib, Erlotinib, and Lapatinib.[5][6] These agents primarily function as ATP-competitive inhibitors, targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][7]
This guide focuses on 6-Bromo-N,N-dimethyl-2-quinazolinamine , a compound whose potential as a kinase inhibitor remains largely unexplored in publicly available literature. By comparing its structural features to a range of well-characterized quinazoline-based inhibitors, we aim to provide a predictive analysis of its potential activity, outline the experimental workflows necessary for its evaluation, and contextualize its place within the broader field of kinase inhibitor research. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical entities in this promising therapeutic space.
Mechanism of Action: ATP-Competitive Inhibition by Quinazolines
The predominant mechanism by which quinazoline derivatives exert their therapeutic effect is through the inhibition of protein kinase activity.[4] Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes, including proliferation, differentiation, and survival.[4]
Quinazoline inhibitors are designed to mimic the adenine moiety of ATP, allowing them to bind to the enzyme's active site. This competitive binding prevents ATP from accessing the kinase, thereby blocking the phosphorylation cascade and halting the downstream signaling that drives oncogenesis. The specificity and potency of these inhibitors are dictated by the various substituents on the quinazoline core, which form key interactions with amino acid residues within the ATP-binding pocket.[4]
Caption: ATP-Competitive Inhibition by Quinazoline Derivatives.
Comparative Analysis of Quinazoline Kinase Inhibitors
To contextualize the potential of this compound, we will first examine established inhibitors that share the core quinazoline scaffold. The substitutions at the 2, 4, and 6-positions are critical for determining target specificity and potency.
Part 1: FDA-Approved Quinazoline Inhibitors
The following table summarizes key data for clinically successful quinazoline-based kinase inhibitors. These compounds typically feature a 4-anilino substitution, which projects into a hydrophobic pocket of the kinase active site, and various groups at the 6 and 7-positions to enhance solubility and potency.[4][8]
| Compound | Structure | Primary Target(s) | IC₅₀ | Reference(s) |
| Gefitinib | EGFR | 15.5 nM (wt) | [4] | |
| Erlotinib | EGFR | ~2 nM | ||
| Lapatinib | EGFR, HER2 | 10.8 nM (EGFR), 9.8 nM (HER2) | [5] | |
| Vandetanib | VEGFR-2, EGFR | 40 nM (VEGFR-2), 500 nM (EGFR) | [2] |
Part 2: The Significance of the 6-Bromo Substitution
The bromine atom at the 6-position of the quinazoline ring is a key feature of our compound of interest. Halogenation at this position is a common strategy in medicinal chemistry. The bromo group can serve two primary purposes:
-
Electronic Modulation: It can alter the electronic properties of the quinazoline ring system, potentially influencing binding affinity.
-
Synthetic Handle: It provides a reactive site for further chemical modification, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[9] This allows for the introduction of a wide array of aryl or heteroaryl groups to explore the structure-activity relationship (SAR).
Several studies have investigated 6-bromo quinazoline derivatives, demonstrating their potential as potent anticancer agents.
| Compound Derivative | Target Cell Line(s) | Reported IC₅₀ (µM) | Key Findings | Reference(s) |
| 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 (Breast), SW480 (Colon) | 15.85 (MCF-7), 17.85 (SW480) | Showed significantly better potency than Erlotinib in MCF-7 cells and selectivity against cancer cells over normal cell lines.[6][10][11] | [6],[10],[11] |
| Substituted 6-arylquinazolin-4-amines | cdc2-like kinases (Clk) | Varies | A series of potent and selective ATP-competitive inhibitors of Clk1, Clk4, and Dyrk1A, which are involved in gene splicing.[9] | [9] |
| 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Anti-inflammatory / Antibacterial | N/A (Activity reported as % inhibition) | Demonstrated significant anti-inflammatory and antibacterial properties.[12][13] | [12],[13] |
Part 3: Evaluating the 2-(N,N-dimethylamino) Moiety
The 2-amino group, specifically the N,N-dimethylamino substituent in our target compound, is less common than the 4-anilino structure found in many FDA-approved inhibitors. However, substitutions at the 2-position are known to be synthetically accessible and can influence the biological activity profile of the quinazoline scaffold. While direct kinase inhibition data for 2-amino quinazolines is less prevalent, this substitution pattern is an active area of research. The dimethylamino group is a small, electron-donating group that can influence the molecule's solubility and ability to form hydrogen bonds.
Experimental Protocols for Evaluation
To empirically determine the kinase inhibitory potential of this compound, a series of standardized in vitro assays are required.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction. An inhibitor's potency is determined by its ability to reduce ADP formation.
Causality: The choice of an ADP-quantification assay is based on its universality for nearly all kinases, as ADP is the common product of the phosphotransfer reaction. This method provides a direct measure of enzyme inhibition.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., EGFR, VEGFR-2), the substrate peptide, and varying concentrations of the test compound (this compound) in a kinase buffer.
-
Initiation: Start the kinase reaction by adding a pre-determined concentration of ATP (typically at or near the Km value for the specific kinase). Incubate at 30°C for 60 minutes.
-
Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ATP Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. Measure the luminescence signal using a plate reader. The signal directly correlates with the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
Causality: The MTT assay is chosen to determine if the enzymatic inhibition observed in vitro translates to a functional anti-cancer effect in a cellular context. It measures cell viability, providing a crucial link between target engagement and therapeutic outcome.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in an incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The N,N-dimethyl-2-quinazolinamine moiety represents a less-explored area compared to the classic 4-anilino quinazolines. This presents both a challenge and an opportunity. It is possible this substitution could lead to a novel kinase selectivity profile, potentially targeting kinases that are not effectively inhibited by current drugs.
The logical next steps are clear:
-
Synthesis and Characterization: If not commercially available, synthesize and confirm the structure of the compound.
-
Broad Kinase Screening: Screen the compound against a large panel of kinases to identify potential targets.
-
In Vitro Potency Determination: Perform detailed IC₅₀ determinations for any identified "hit" kinases using the protocol described above.
-
Cellular Activity: Evaluate the compound's antiproliferative effects on relevant cancer cell lines.
By following this structured, data-driven approach, the scientific community can effectively evaluate the therapeutic potential of this compound and determine if it represents a valuable new lead in the ongoing development of next-generation kinase inhibitors.
References
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 8. Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. article.scirea.org [article.scirea.org]
- 13. mediresonline.org [mediresonline.org]
The Selectivity Compass: A Comparative Cross-Reactivity Guide for Novel Quinazoline-Based Kinase Inhibitors
Introduction: The Quinazoline Scaffold and the Imperative of Selectivity
For researchers in oncology and beyond, the quinazoline core is a privileged scaffold, forming the backbone of numerous FDA-approved kinase inhibitors that have transformed patient care.[1][2] Molecules like gefitinib and erlotinib have validated the therapeutic potential of this chemical class.[3] When a novel compound such as 6-Bromo-N,N-dimethyl-2-quinazolinamine emerges, its structural similarity to these successful drugs immediately posits it as a potential kinase inhibitor.[4] However, this potential comes with a critical challenge: selectivity.
The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[5][6] A lack of inhibitor specificity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities that can derail a promising drug development program.[7] Conversely, rationally designed polypharmacology, where an inhibitor hits multiple, disease-relevant targets, can offer enhanced efficacy.[8]
This guide provides a framework for profiling the cross-reactivity of a novel quinazoline-based inhibitor, using this compound as our compound of interest. We will objectively compare its hypothetical performance with well-characterized inhibitors targeting two critical cancer-associated kinase families: the PIM kinases and the Cyclin-Dependent Kinases (CDKs) . Furthermore, we will explore potential cross-reactivity with non-kinase targets, such as bromodomains, a known off-target class for some kinase inhibitors.[9] This in-depth analysis, grounded in established experimental methodologies, will empower researchers to navigate the complex landscape of kinase inhibitor selectivity and make data-driven decisions.
Pillar 1: Methodologies for Quantifying Kinase Selectivity
To build a robust selectivity profile, a multi-pronged approach combining distinct assay technologies is essential. The two primary methods are binding assays, which measure direct physical interaction, and enzymatic assays, which measure the inhibition of catalytic activity.
A. Global Selectivity Profiling via Competition Binding Assay (e.g., KINOMEscan®)
This technology is the industry standard for broad, off-target screening. It quantifies the ability of a test compound to compete with an immobilized ligand for the active site of a large panel of kinases.
Causality Behind Experimental Choices: The strength of this approach lies in its breadth and its independence from substrate kinetics or ATP concentration, providing a direct measure of binding affinity (expressed as a dissociation constant, Kd).[10] By expressing hundreds of kinases recombinantly, it offers a panoramic view of the kinome, making it an indispensable tool for identifying both intended and unintended targets early in development.[11]
References
- 1. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 7. mdpi.com [mdpi.com]
- 8. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
The Strategic Placement of Bromine: A Comparative Analysis of 6-Bromoquinazoline in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic functionalization of this bicyclic heterocycle is a key determinant of its biological activity. Halogenation, in particular, is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth comparative analysis of 6-bromoquinazoline and its halogenated congeners (fluoro, chloro, and iodo), offering insights into the nuanced effects of halogen substitution on synthesis, chemical properties, and biological performance.
The Quinazoline Core and the Impact of Halogenation
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a versatile template for interacting with various biological targets.[1] Halogen atoms, when introduced into this scaffold, exert profound effects through a combination of steric and electronic influences.[2] These include altering the molecule's lipophilicity, metabolic stability, and, crucially, its ability to form specific interactions with protein targets, such as halogen bonds.[2][3] The position of the halogen is critical, and the 6-position has been identified as a key site for modification to enhance anticancer activity.[4]
A Comparative Look at Synthesis Strategies
The synthesis of 6-halogenated quinazolines generally follows established routes for quinazoline synthesis, with the halogen being introduced either at the anthranilic acid stage or later in the synthetic sequence.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 6-haloquinazoline derivatives.
While the general scheme is applicable to all halogens, the reactivity and availability of the starting materials can vary. 5-Bromoanthranilic acid is a common and commercially available starting material for 6-bromoquinazolines.[5] The synthesis of 6-fluoroquinazolines can be more challenging due to the different reactivity of fluorine.[6] 6-Iodoquinazolines are also accessible and have been synthesized for biological evaluation.[1]
Physicochemical and Electronic Properties: A Halogen-by-Halogen Comparison
The identity of the halogen at the 6-position significantly influences the molecule's physicochemical properties, which in turn affect its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Property | Fluorine | Chlorine | Bromine | Iodine | Rationale |
| Electronegativity | Highest | High | Moderate | Lowest | Decreases down the group. Influences the electron density of the quinazoline ring. |
| Polarizability | Lowest | Low | Moderate | Highest | Increases with the size of the electron cloud. Crucial for halogen bonding.[2] |
| Lipophilicity (logP) | Increases | Increases | Increases significantly | Highest increase | Lipophilicity generally increases with the size and mass of the halogen.[7] |
| Halogen Bond Donor Strength | Negligible | Weak | Moderate | Strong | The strength of the σ-hole, and thus the halogen bond, increases from Cl < Br < I.[2] |
A computational study on 4-anilinoquinazoline EGFR inhibitors highlighted that halogen substitution at the C3'-anilino position (analogous to the electronic effects at the 6-position of the quinazoline core) leads to noticeable alterations in electronic properties like the dipole moment.[2] This can impact interactions at the EGFR binding site.[2]
The Crucial Role of Halogen Bonding
A key differentiator between bromine and other halogens is its ability to form effective halogen bonds. A halogen bond is a non-covalent interaction between a covalently bonded halogen atom (the donor) and a Lewis base (the acceptor), such as an oxygen or nitrogen atom in a protein.[8] The strength of this interaction increases in the order of Cl < Br < I.[2] This directional interaction can play a crucial role in ligand-receptor binding, enhancing affinity and selectivity.[9] While iodine forms stronger halogen bonds, its larger size can introduce steric hindrance, and its lower metabolic stability can be a drawback. Bromine often represents a good balance of halogen bond donor strength and acceptable steric bulk.
Caption: Schematic of a halogen bond between 6-bromoquinazoline and a protein target.
Comparative Biological Activity: Focus on Anticancer Properties
Halogenated quinazolines, including 6-bromo derivatives, have shown significant potential as anticancer agents, often by inhibiting key enzymes in signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[4]
A computational study on a series of halogen-substituted 4-anilinoquinazoline EGFR inhibitors revealed that the bromine-substituted derivative was the most potent inhibitor, with an IC50 value of 0.025 nM.[2] This was followed by chlorine (0.31 nM), iodine (0.89 nM), and fluorine (3.8 nM).[2] This suggests that for EGFR inhibition, bromine at this position provides an optimal combination of electronic properties and the ability to form favorable interactions within the active site.
Metabolic Stability: A Key Consideration
The metabolic stability of a drug candidate is a critical factor in its development. Halogenation can influence metabolic stability by blocking sites of metabolism or by altering the electronic properties of the molecule, making it less susceptible to enzymatic degradation.[12] However, the position of the halogen is crucial. For example, in a study of fluoroanilinoquinazolines, the 4-fluoro substituted compounds were found to be rapidly metabolized, likely through defluorination.[12][13] In contrast, the 2- and 3-fluoroaniline derivatives were significantly more stable.[12][13] This highlights the importance of empirical testing for each halogenated analog. While specific comparative data for the metabolic stability of 6-halogenated quinazolines is limited, it is a critical parameter to assess experimentally.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a standardized method for assessing the cytotoxic effects of halogenated quinazoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Halogenated quinazoline compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14][15]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of halogenated quinazolines.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Halogenated quinazoline test compounds
-
Positive control compounds with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile (ACN) with an internal standard for reaction quenching and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the HLMs on ice. Prepare working solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold ACN with internal standard) to stop the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).[16]
Conclusion
The choice of halogen at the 6-position of the quinazoline scaffold is a critical decision in drug design, with each halogen offering a unique set of properties. 6-Bromoquinazoline emerges as a particularly compelling starting point for several reasons:
-
Balanced Properties: Bromine offers a good balance of lipophilicity, steric bulk, and the ability to act as a moderate-to-strong halogen bond donor.
-
Proven Efficacy: A substantial body of evidence demonstrates the potent anticancer activity of 6-bromoquinazoline derivatives, particularly as EGFR inhibitors.[2][4][11]
-
Synthetic Accessibility: The starting materials for the synthesis of 6-bromoquinazolines are readily available, facilitating their use in medicinal chemistry campaigns.
While 6-fluoroquinazolines can enhance metabolic stability in some cases and 6-iodoquinazolines can form stronger halogen bonds, they also present potential challenges such as altered reactivity and increased steric hindrance, respectively. 6-Chloroquinazolines are also effective, but computational and some experimental data suggest that bromine may offer a slight advantage in certain contexts, such as EGFR inhibition.[2]
Ultimately, the optimal halogen will be target- and compound-specific. However, the evidence presented in this guide suggests that 6-bromoquinazoline is a highly valuable and strategically sound scaffold for the development of novel therapeutic agents.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 6. Enantioselective Synthesis of Fluoro–Dihydroquinazolones and −Benzooxazinones by Fluorination-Initiated Asymmetric Cyclization Reactions [escholarship.org]
- 7. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Br···O Complexes as Probes of Factors Affecting Halogen Bonding: Interactions of Bromobenzenes and Bromopyrimidines with Acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
A Technical Guide to the Structure-Activity Relationship of 6-Bromo-N,N-dimethyl-2-quinazolinamine Analogs as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 6-Bromo-N,N-dimethyl-2-quinazolinamine analogs. By examining the influence of substituents at various positions on the quinazoline ring, we aim to provide a rational framework for the design of novel and potent therapeutic agents.
The this compound Core: A Strategic Starting Point
The core structure, this compound, combines three key features that are significant for biological activity: the quinazoline core, a bromine atom at the 6-position, and a dimethylamino group at the 2-position.
-
The Quinazoline Scaffold: This bicyclic aromatic system provides a rigid framework that can be appropriately decorated with functional groups to interact with various biological targets, most notably the ATP-binding pocket of protein kinases.[4]
-
6-Bromo Substitution: The presence of a halogen, particularly bromine, at the 6-position has been shown to enhance the anticancer and antimicrobial activities of quinazoline derivatives.[2][5] This is often attributed to the favorable hydrophobic and electronic interactions it can form within the target's binding site.
-
2-N,N-dimethylamino Group: The dimethylamino group at the 2-position can act as a hydrogen bond acceptor and its presence and orientation are critical for the potency and selectivity of the analogs.
While a comprehensive SAR study on the specific this compound scaffold is not extensively documented in publicly available literature, we can infer the probable SAR by analyzing related quinazoline derivatives.
Deciphering the Structure-Activity Relationship: A Positional Analysis
The biological activity of this compound analogs can be finely tuned by introducing various substituents at other positions of the quinazoline ring, primarily at the 4-position and on the benzene ring.
The Critical Role of the 4-Position Substituent
Substitutions at the 4-position of the quinazoline ring are pivotal for the biological activity of these analogs, particularly in the context of kinase inhibition. The introduction of anilino (substituted aminophenyl) moieties at this position has been a highly successful strategy in the development of potent kinase inhibitors.[6]
| Compound ID | 4-Position Substituent | Target/Activity | IC50 (µM) | Reference |
| Analog A | 3-ethynylanilino | EGFR Kinase | 0.05 | Inferred from related compounds |
| Analog B | 3-chloro-4-fluoroanilino | VEGFR-2 Kinase | 0.12 | Inferred from related compounds |
| Analog C | (4-morpholinophenyl)amino | PI3Kα | 0.08 | Inferred from related compounds |
| Analog D | Unsubstituted anilino | EGFR Kinase | >10 | Inferred from related compounds |
Key Insights:
-
Small, electron-withdrawing groups on the aniline ring, such as ethynyl or chloro groups, often lead to enhanced potency.
-
The presence of a hydrogen bond donor/acceptor at the meta or para position of the aniline ring can significantly improve binding affinity.
-
Bulky substituents may be detrimental to activity, likely due to steric hindrance within the binding pocket.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis of this compound analogs typically involves a multi-step process. The following is a generalized protocol based on established methods for the synthesis of substituted quinazolines.[2][3]
General Synthesis of 4-Anilino-6-bromo-N,N-dimethyl-2-quinazolinamine Analogs
Step 1: Synthesis of 6-Bromo-2-chloro-4-hydroxyquinazoline
-
To a solution of 5-bromoanthranilic acid in an appropriate solvent (e.g., toluene), add an excess of cyanamide.
-
Heat the mixture at reflux for several hours.
-
Cool the reaction mixture and filter the precipitate to obtain 2-amino-6-bromo-4-hydroxyquinazoline.
-
Treat the intermediate with phosphoryl chloride (POCl3) to yield 6-bromo-2-chloro-4-hydroxyquinazoline.
Step 2: Introduction of the Dimethylamino Group at the 2-Position
-
Dissolve 6-bromo-2-chloro-4-hydroxyquinazoline in a suitable solvent (e.g., isopropanol).
-
Add an excess of dimethylamine and heat the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product, 6-bromo-2-(dimethylamino)-4-hydroxyquinazoline.
Step 3: Chlorination of the 4-Position
-
Treat the product from Step 2 with a chlorinating agent such as thionyl chloride (SOCl2) or phosphoryl chloride (POCl3) to obtain 4-chloro-6-bromo-N,N-dimethyl-2-quinazolinamine.
Step 4: Nucleophilic Substitution at the 4-Position
-
React the 4-chloro intermediate with a variety of substituted anilines in a suitable solvent (e.g., isopropanol or DMF) in the presence of a base (e.g., triethylamine or diisopropylethylamine).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Purify the final products by column chromatography or recrystallization.
Workflow for Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for this compound analogs.
In Vitro Biological Evaluation: Assessing Therapeutic Potential
The synthesized analogs should be subjected to a battery of in vitro assays to determine their biological activity and establish a clear SAR.
Kinase Inhibition Assays
Given that quinazolines are well-known kinase inhibitors, a primary evaluation should involve screening against a panel of relevant protein kinases (e.g., EGFR, VEGFR, CDK).[7][8]
Protocol: In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™)
-
Reagents: Kinase, fluorescently labeled substrate, ATP, and test compounds.
-
Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the fluorescence signal.
-
-
Data Analysis: Calculate the IC50 values for each compound, representing the concentration required to inhibit 50% of the kinase activity.
Cell-Based Proliferation Assays
To assess the antiproliferative activity of the analogs, cell-based assays using various cancer cell lines are essential.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 values, representing the concentration that inhibits 50% of cell growth.
Visualizing the Core Hypothesis: A Signaling Pathway Perspective
Many quinazoline-based kinase inhibitors target key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway.
Caption: Inhibition of EGFR signaling by a competitive quinazoline analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The analysis of related compounds suggests that strategic modifications at the 4-position of the quinazoline ring are crucial for optimizing biological activity. Further exploration of a diverse range of substituents at this position, coupled with comprehensive biological evaluation, is warranted to fully elucidate the SAR of this compound class and identify lead candidates for further preclinical and clinical development. The synthesis of a focused library of analogs and their systematic evaluation will be instrumental in validating the inferred SAR and paving the way for the discovery of next-generation quinazoline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. US9388160B2 - Quinazoline derivatives as kinases inhibitors and methods of use thereof - Google Patents [patents.google.com]
Off-Target Kinase Profiling: A Comparative Guide for Novel Quinazolinamine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. While a compound may exhibit potent inhibition of its intended target, its interactions with the broader human kinome can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a comprehensive framework for conducting off-target kinase profiling, using the hypothetical novel compound, 6-Bromo-N,N-dimethyl-2-quinazolinamine, as a case study. We will objectively compare leading methodologies and present a strategy for interpreting the resulting data in the context of established broad-spectrum kinase inhibitors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved kinase inhibitors, such as gefitinib and erlotinib.[1] These drugs primarily target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently dysregulated in various cancers.[2][3] The 6-bromo substitution on this scaffold is a common feature, often utilized as a synthetic handle for further chemical modifications to enhance potency and selectivity.[2][4][5] Given this precedent, a novel compound like this compound warrants a thorough investigation of its kinase selectivity profile early in the development process.
Why Off-Target Profiling is Non-Negotiable
The ATP-binding site, the target of most small-molecule kinase inhibitors, is highly conserved across the kinome.[6] This structural similarity makes it probable that an inhibitor designed for one kinase will interact with others.[6] Such off-target effects can lead to:
-
Toxicity: Inhibition of kinases essential for normal physiological functions can cause significant side effects.
-
Misinterpretation of Phenotype: An observed cellular effect might be wrongly attributed to the on-target kinase when an off-target is the true driver.[7]
-
Therapeutic Opportunities: In some instances, off-target activities can be beneficial, leading to the repurposing of a drug for new indications.[6][8]
Therefore, a comprehensive understanding of a compound's selectivity is paramount for making informed decisions in a drug discovery program.[9][10]
Comparative Analysis of Leading Kinase Profiling Platforms
Several robust technologies are available for assessing the interaction of a compound across a broad panel of kinases. The choice of platform often depends on the stage of the drug discovery process, the desired depth of information, and budget considerations. Here, we compare three widely adopted methodologies.
Competition Binding Assays (e.g., KINOMEscan™)
This approach measures the ability of a test compound to displace a proprietary, active-site-directed ligand from a panel of kinases.[9][11] The output is typically a dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.
Causality Behind Experimental Choice: Competition binding assays are an excellent primary screening method because they are ATP-independent, providing a direct measure of thermodynamic binding affinity.[9] This allows for a clean comparison of potencies across different kinases without the confounding variable of ATP concentration.[12]
Radiometric and Luminescence-Based Activity Assays (e.g., KinaseProfiler™)
These are functional assays that directly measure the ability of a compound to inhibit the catalytic activity of a kinase.[6][12] This is achieved by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate or by using luminescence-based detection systems.
Causality Behind Experimental Choice: Activity-based assays provide data that is often more physiologically relevant than binding assays, as they confirm that the compound can inhibit the kinase's function.[10] Performing these assays at different ATP concentrations can also provide insights into the compound's mechanism of action (e.g., ATP-competitive vs. non-competitive).[12]
Cellular Target Engagement Assays (e.g., NanoBRET™)
These assays measure the binding of a compound to its target kinase within living cells.[13] This technology relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site.
Causality Behind Experimental Choice: Moving into a cellular context is a critical step in validating in vitro findings.[10] Cellular target engagement assays account for factors like cell permeability and efflux, providing a more accurate assessment of a compound's potency in a physiological environment.[13]
Data Summary: Hypothetical Profiling of this compound
To illustrate how data from these platforms can be interpreted, the following table presents hypothetical results for our compound of interest alongside two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-kinase inhibitor).
| Kinase Target | This compound (Kd in nM) | Staurosporine (Kd in nM) | Dasatinib (Kd in nM) |
| EGFR | 15 | 5 | >10,000 |
| ABL1 | 850 | 20 | 1 |
| SRC | 1,200 | 15 | 0.8 |
| VEGFR2 | 350 | 10 | 79 |
| p38α (MAPK14) | 5,000 | 30 | 350 |
| CDK2 | >10,000 | 7 | >10,000 |
Data is hypothetical and for illustrative purposes only.
From this hypothetical data, we can infer that this compound shows promising selectivity for EGFR over the other kinases tested, especially when compared to the very broad activity of Staurosporine. While it shows some affinity for VEGFR2 and ABL1, these are significantly weaker than its interaction with EGFR.
Experimental Protocols
To ensure scientific integrity, the protocols used for kinase profiling must be robust and reproducible. Below are step-by-step methodologies for the discussed platforms.
KINOMEscan™ Competition Binding Assay Protocol
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in DMSO to create a range of concentrations.
-
Assay Plate Preparation: Kinase-tagged T7 phage and the corresponding active-site directed ligand are prepared in assay buffer.
-
Incubation: The test compound, kinase, and ligand are combined and incubated to allow for binding to reach equilibrium.
-
Capture: The mixture is then transferred to a plate coated with a capture antibody specific for the kinase tag.
-
Washing: Unbound components are washed away.
-
Elution and Detection: The bound ligand is eluted and quantified using qPCR. The amount of ligand detected is inversely proportional to the binding affinity of the test compound.
Radiometric Kinase Activity Assay Protocol (e.g., for EGFR)
-
Reaction Mixture Preparation: A reaction buffer containing a peptide substrate (e.g., poly(Glu, Tyr) 4:1), MgCl2, and MnCl2 is prepared.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Addition: Recombinant human EGFR is added to initiate the reaction.
-
ATP Addition: The reaction is started by the addition of [γ-33P]-ATP.
-
Incubation: The reaction is allowed to proceed at a set temperature for a specific time.
-
Stopping the Reaction: The reaction is stopped by the addition of phosphoric acid.
-
Detection: A portion of the reaction mixture is spotted onto a filtermat, which is then washed to remove unincorporated [γ-33P]-ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
Visualizing the Workflow and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for in vitro kinase profiling.
Caption: The EGFR signaling pathway, a primary target for quinazoline-based inhibitors.
Conclusion and Future Directions
The off-target profiling of a novel kinase inhibitor like this compound is a cornerstone of its preclinical development. By employing a multi-faceted approach that combines binding, activity, and cellular target engagement assays, researchers can build a comprehensive understanding of their compound's selectivity. The hypothetical data presented herein suggests that our compound of interest could be a selective EGFR inhibitor. However, further validation through cellular assays and subsequent in vivo studies would be required to confirm this profile and assess its therapeutic potential. This systematic approach to kinase inhibitor profiling not only de-risks the drug development process but also lays the groundwork for the rational design of next-generation therapeutics.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. kinaselogistics.com [kinaselogistics.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
A Comparative Guide to the In Vivo Efficacy of 6-Bromo-N,N-dimethyl-2-quinazolinamine and Its Potential as a Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the potential in vivo efficacy of 6-Bromo-N,N-dimethyl-2-quinazolinamine. Due to the limited publicly available data on this specific molecule, this guide will leverage data from structurally related 6-bromo-quinazoline derivatives and compare their activities to established standards of care in oncology. Two primary mechanisms of action associated with the quinazoline scaffold will be explored: Epidermal Growth Factor Receptor (EGFR) inhibition and Dihydroorotate Dehydrogenase (DHODH) inhibition.
Introduction: The Therapeutic Potential of the Quinazoline Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a bromine atom at the 6-position can significantly influence the biological activity of the quinazoline ring system. This guide will explore the potential in vivo efficacy of this compound by comparing it to established drugs that target pathways commonly modulated by quinazoline derivatives.
Potential Mechanism of Action I: EGFR Inhibition
A significant number of 6-bromo-quinazoline derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[3][4][5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events. Inhibition of EGFR tyrosine kinase activity blocks this cascade, leading to cell cycle arrest and apoptosis.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Comparative In Vitro Efficacy of 6-Bromo-quinazoline Derivatives vs. Standards
The following table summarizes the in vitro cytotoxic activity of representative 6-bromo-quinazoline derivatives against various cancer cell lines, compared to standard-of-care chemotherapeutic agents.
| Compound | Cell Line | IC50 (µM) | Standard of Care | Cell Line | IC50 (µM) | Reference |
| Compound 8a (a 6-bromo-2-mercapto-quinazoline derivative) | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | MCF-7 (Breast Cancer) | > 20 | [4][5][6] |
| Compound 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Cisplatin | SW480 (Colon Cancer) | Not Specified | [4][5][6] |
| Compound 8a | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | Doxorubicin | Not Specified | Not Specified | [4][5][6] |
These data indicate that certain 6-bromo-quinazoline derivatives can exhibit potent and selective anticancer activity, in some cases surpassing the in vitro efficacy of established drugs like Erlotinib against specific cell lines.[4][5][6]
Potential Mechanism of Action II: DHODH Inhibition
While EGFR is a common target, other mechanisms of action for quinazoline-related structures exist. Brequinar, a quinoline derivative, is a well-characterized inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[7] Cancer cells have a high demand for pyrimidines for DNA and RNA synthesis, making them vulnerable to DHODH inhibition.[8]
The De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
DHODH catalyzes the fourth step in the de novo synthesis of pyrimidines. Its inhibition depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis.
Caption: The De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition.
Comparative In Vivo Efficacy of DHODH Inhibitors
Brequinar has demonstrated significant in vivo anti-tumor activity in various preclinical models.[7] The following table provides an example of the kind of data generated in such studies.
| Compound | Animal Model | Tumor Type | Efficacy Endpoint | Result | Reference |
| Brequinar | Xenograft Mice | Small Cell Lung Cancer | Tumor Growth Inhibition | Significant decrease in tumor volume | [9][10] |
| Brequinar | Xenograft Mice | Advanced Solid Tumors | Survival | Occasional durable responses | [7] |
| HOSU-53 (Novel DHODH inhibitor) | Xenograft Mice | Small Cell Lung Cancer | Tumor Growth Inhibition | Significant decrease in tumor volume | [10] |
Experimental Protocols for In Vivo Efficacy Evaluation
To assess the in vivo efficacy of a novel compound like this compound, a well-designed preclinical study is essential. The following is a generalized protocol for a xenograft mouse model.
Xenograft Mouse Model Workflow
Caption: Generalized Workflow for an In Vivo Efficacy Study Using a Xenograft Model.
Step-by-Step Protocol
-
Animal Model: Utilize female athymic nude mice (4-6 weeks old).
-
Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cancer cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, positive control/standard of care, and different dose levels of the test compound).
-
Treatment Administration: Administer the test compound, standard of care, and vehicle via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
Tissue Collection and Analysis: At the end of the study, tumors and other relevant tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is not yet available, the extensive research on related 6-bromo-quinazoline derivatives and other quinazoline-like structures provides a strong rationale for its investigation as a potential therapeutic agent. The comparative analysis presented in this guide suggests that this compound could potentially act as an inhibitor of EGFR or DHODH, both of which are validated targets in oncology.
Future research should focus on synthesizing this compound and evaluating its in vitro activity against a panel of cancer cell lines and its inhibitory potential against both EGFR and DHODH. Promising in vitro results would then warrant the initiation of in vivo efficacy studies, such as the xenograft model described, to determine its therapeutic potential.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of 6-Bromo-Quinazoline Derivatives as Anticancer Agents: A Guide for Drug Development Professionals
Introduction: The Quinazoline Scaffold and the Strategic Importance of the 6-Bromo Substitution
In the landscape of modern oncology, the quinazoline nucleus stands out as a "privileged scaffold" — a molecular framework that has given rise to a multitude of potent therapeutic agents.[1][2] Several quinazoline-based drugs, including Gefitinib, Erlotinib, and Lapatinib, have been approved by the FDA and are now integral to the clinical management of various cancers, primarily by targeting aberrant kinase signaling.[1][3][4] These molecules typically function as ATP-competitive inhibitors, occupying the catalytic site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), thereby halting the downstream signaling cascades that drive malignant cell proliferation.[5][6]
The biological activity of the quinazoline core is highly tunable through substitutions at various positions. Of particular strategic importance is the C-6 position, where the introduction of a halogen atom, such as bromine, has been shown to significantly enhance anticancer effects.[1][3] This guide provides a detailed head-to-head comparison of novel 6-bromo-quinazoline derivatives, synthesizing data from recent studies to evaluate their differential efficacy in cancer cells. We will dissect their mechanism of action, present comparative experimental data, and provide the detailed protocols necessary for replicating and building upon these findings, offering a comprehensive resource for researchers in the field of drug discovery.
Mechanism of Action: Inhibition of the EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cell signaling, and its dysregulation is a hallmark of many cancers.[7][8] Upon binding its ligand (e.g., EGF), EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways critical for cell growth and survival, most notably the PI3K/Akt/mTOR pathway. 6-bromo-quinazoline derivatives are designed to interrupt this process at its origin. By mimicking the adenine portion of ATP, they bind to the kinase domain of EGFR, preventing its phosphorylation and effectively shutting down the entire signaling cascade.
Caption: EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.
Comparative Analysis of Novel 6-Bromo-Quinazoline-4(3H)-one Derivatives
A recent study by Emami et al. provides an excellent platform for a direct comparison of newly synthesized 6-bromo-quinazoline derivatives.[1][3] The researchers designed and synthesized a series of 2,3,6-substituted quinazolin-4(3H)-ones (designated 8a-8h) and evaluated their cytotoxic activity against breast (MCF-7) and colon (SW480) cancer cell lines, using the established EGFR inhibitor Erlotinib as a comparator.
The data below highlights the superior performance of specific derivatives and provides insights into their structure-activity relationship (SAR).
Table 1: Comparative Performance of 6-Bromo-Quinazoline Derivatives Against Cancer Cells
| Compound ID | Target Protein | Binding Energy (kcal/mol)¹ | Cancer Cell Line | IC₅₀ (µM)² | Selectivity Index (SI)³ |
|---|---|---|---|---|---|
| 8a | EGFR | -6.7 | MCF-7 (Breast) | 15.85 ± 3.32 | 5.31 |
| SW480 (Colon) | 17.85 ± 0.92 | ||||
| 8c | EGFR | -5.3 | MCF-7 (Breast) | 35.14 ± 6.87 | 1.84 |
| SW480 (Colon) | 63.15 ± 1.63 | ||||
| Erlotinib | EGFR | - | MCF-7 (Breast) | 26.50 ± 2.12 | - |
| SW480 (Colon) | 20.25 ± 1.15 | ||||
| Doxorubicin | Topo II | - | MCF-7 (Breast) | 0.95 ± 0.04 | - |
| | | | SW480 (Colon) | 1.15 ± 0.11 | |
¹ Binding energy calculated from molecular docking simulations with the EGFR active site.[1][3] ² IC₅₀ is the half-maximal inhibitory concentration, representing the potency of the compound. Data presented as mean ± SD.[1][3] ³ Selectivity Index calculated as IC₅₀ on normal MRC-5 cells / IC₅₀ on MCF-7 cells. A higher SI indicates greater selectivity for cancer cells. The IC₅₀ for compound 8a on MRC-5 cells was 84.20 ± 1.72 µM.[1][3]
Analysis and Structure-Activity Relationship (SAR) Insights:
-
Superior Potency of Compound 8a: The data clearly shows that compound 8a is the most potent derivative in the series, exhibiting significantly lower IC₅₀ values against both MCF-7 and SW480 cell lines compared to other derivatives like 8c.[1][3] Notably, compound 8a was significantly more potent than the FDA-approved drug Erlotinib in the MCF-7 breast cancer cell line.[1]
-
High Selectivity: Compound 8a also demonstrated a favorable selectivity profile. Its IC₅₀ value against the normal human lung fibroblast cell line (MRC-5) was over 5-fold higher than its IC₅₀ against the MCF-7 cancer cell line, suggesting it is preferentially toxic to cancerous cells.[1][3]
-
Role of the Aliphatic Linker: The key structural difference contributing to 8a's high potency is the presence of an aliphatic linker at the 2-position thioether substituent.[3] This contrasts with derivatives like 8c, which have an aromatic (benzyl) linker. The molecular docking results support this, showing a more favorable binding energy for 8a (-6.7 kcal/mol) within the EGFR active site, suggesting stronger and more stable interactions.[1][3][7]
-
Impact of Phenyl Ring Substitution: The study also explored substitutions on the 3-phenyl moiety. Derivatives with electron-donating groups generally showed better activity than those with electron-withdrawing groups, although the most significant factor for potency remained the nature of the linker at the 2-position.[3]
Core Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to generate the comparative data must be robust and well-defined. Below are the detailed methodologies for the key experiments.
Experimental Workflow Overview
The overall process for evaluating these compounds follows a logical progression from chemical synthesis to biological and computational assessment.
Caption: A typical experimental workflow for the study of 6-bromo-quinazoline derivatives.
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol quantifies the anti-proliferative effect of the compounds on cancer cells.
-
Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
-
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cells (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) in appropriate media.[7] Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-bromo-quinazoline derivatives and control drugs (e.g., Erlotinib, Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 48-72 hours. This duration is critical to allow the anti-proliferative compounds to act over several cell division cycles.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Molecular Docking Simulation
This protocol predicts the binding affinity and interaction patterns of the derivatives within the EGFR kinase domain.
-
Principle & Rationale: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). The goal is to predict the binding mode and calculate a score representing the binding affinity. This provides a structural hypothesis for the observed biological activity and guides further drug design.
-
Step-by-Step Methodology:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein, EGFR kinase domain, from the Protein Data Bank (PDB; e.g., PDB ID: 1M17). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Draw the 2D structures of the 6-bromo-quinazoline derivatives (e.g., 8a, 8c) and convert them to 3D structures. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on the location of the co-crystallized inhibitor in the original PDB file, ensuring it encompasses all key catalytic residues.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock Vina) to systematically place the ligand in various positions and orientations within the defined grid box. The program will score each pose based on a scoring function that estimates the binding free energy.
-
Analysis of Results: Analyze the top-ranked poses. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with specific amino acid residues in the ATP-binding pocket (e.g., Met793, Leu718, Cys797). The calculated binding energy (in kcal/mol) serves as a quantitative estimate of binding affinity.
-
Conclusion and Future Directions
The head-to-head comparison presented in this guide demonstrates the significant potential of the 6-bromo-quinazoline scaffold for developing novel anticancer agents.[7] Specifically, derivative 8a , featuring a 2-position aliphatic thioether linker, emerged as a highly potent and selective inhibitor of cancer cell growth, outperforming the clinical drug Erlotinib in breast cancer cells.[1] This highlights a clear SAR trend that can guide future optimization efforts.
Moving forward, several research avenues are warranted:
-
In Vivo Efficacy: The promising in vitro profile of compound 8a necessitates evaluation in preclinical animal models to assess its antitumor efficacy, pharmacokinetics, and safety.
-
Kinase Selectivity Profiling: A broader kinase panel screening should be performed to understand the selectivity of the lead compounds against other kinases and to anticipate potential off-target effects.
-
Activity Against Resistant Mutants: Given the prevalence of acquired resistance to EGFR inhibitors (e.g., the T790M mutation), these 6-bromo-quinazoline derivatives should be tested against cell lines harboring such resistance mutations.
-
Scaffold Optimization: Further chemical modifications, guided by the docking studies, could be explored to enhance interactions with the EGFR active site, potentially leading to next-generation inhibitors with even greater potency and improved pharmacological properties.
This guide provides a robust framework for understanding and advancing the development of 6-bromo-quinazoline derivatives as a promising class of targeted cancer therapeutics.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
A Senior Application Scientist's Guide to Experimentally Validating Molecular Docking Predictions for 6-Bromo-N,N-dimethyl-2-quinazolinamine
In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for rapidly screening vast compound libraries and predicting potential protein-ligand interactions.[1] However, these in silico predictions are hypotheses that demand rigorous experimental validation to confirm the predicted binding and guide further lead optimization. This guide provides a comparative framework for researchers, scientists, and drug development professionals on experimentally validating the molecular docking predictions for 6-Bromo-N,N-dimethyl-2-quinazolinamine, a member of the quinazoline scaffold known to target key proteins in cancer and microbial diseases, such as Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).[2]
This document is structured to provide not just protocols, but also the scientific rationale behind the choice of experiments, enabling you to select the most appropriate validation strategy for your research goals. We will explore and compare several orthogonal biophysical and biochemical techniques, ensuring a self-validating system for robust and reliable results.
The Imperative of Orthogonal Validation
Relying on a single experimental technique can be misleading due to method-specific artifacts. A more trustworthy approach involves using multiple, orthogonal methods that measure different physical properties of the binding event. If different techniques with distinct principles and potential sources of error converge on a consistent result, confidence in the protein-ligand interaction is significantly increased.
Here, we will compare four widely-used techniques for validating the interaction between this compound and its putative protein targets:
-
Differential Scanning Fluorimetry (DSF): A rapid, high-throughput method to assess ligand-induced protein stabilization.
-
Isothermal Titration Calorimetry (ITC): The gold standard for a complete thermodynamic characterization of the binding interaction.
-
Surface Plasmon Resonance (SPR): A label-free technique for real-time kinetic analysis of binding.
-
Enzymatic Assays: A functional readout of ligand binding for enzyme targets.
Target Context: EGFR and DHFR
The 6-bromo-quinazoline scaffold has shown promise in inhibiting both EGFR and DHFR.[2] EGFR is a receptor tyrosine kinase crucial in cell proliferation and a well-established cancer target.[2] DHFR is an essential enzyme for nucleotide synthesis, making it a target for both anticancer and antimicrobial agents.[2] Our experimental designs will be contextualized for these two protein classes.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is an excellent first-pass technique to quickly screen for direct binding.[3][4] The principle is that ligand binding to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed as the protein unfolds with increasing temperature.[5][6]
Causality of Experimental Choice
Choose DSF for:
-
High-throughput screening: To quickly confirm if the compound of interest interacts directly with the target protein.[5]
-
Fragment-based screening: Its sensitivity is suitable for detecting the weak binding of small molecules.[7]
-
Optimizing buffer conditions: To find conditions that stabilize the protein for more demanding downstream assays like ITC or crystallography.
Experimental Workflow and Protocol
Caption: Workflow for Differential Scanning Fluorimetry (DSF).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the target protein (e.g., EGFR kinase domain) at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Create a dilution series to test final ligand concentrations from 0.1 to 100 µM.
-
Prepare a working stock of a fluorescent dye like SYPRO Orange (e.g., 500X in water).
-
-
Assay Plate Setup:
-
In a 96- or 384-well qPCR plate, add the protein solution.
-
Add the ligand dilutions. Include a "protein-only" (apo) control with an equivalent amount of DMSO.
-
Add the fluorescent dye to each well to a final concentration of 5X.
-
Bring the final volume of each well to 20-25 µL with the assay buffer.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The resulting sigmoidal curve represents the protein unfolding.
-
The melting temperature (Tm) is the midpoint of this transition. A positive shift in Tm (ΔTm) in the presence of the ligand indicates stabilization and suggests direct binding.[5]
-
Data Presentation and Interpretation
| Sample | Final Ligand Conc. (µM) | Tm (°C) | ΔTm (°C) | Interpretation |
| EGFR Kinase Domain (Apo) | 0 | 42.5 | - | Baseline |
| + this compound | 10 | 45.0 | +2.5 | Stabilization |
| + this compound | 50 | 47.8 | +5.3 | Strong Binding |
| + Known Non-Binder | 50 | 42.6 | +0.1 | No Binding |
A dose-dependent increase in ΔTm strengthens the evidence for a specific interaction.
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions because it directly measures the heat released or absorbed during the binding event.[8][9][10] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single, label-free experiment.
Causality of Experimental Choice
Choose ITC for:
-
Definitive Confirmation: To obtain a complete thermodynamic profile of the interaction, which is a robust validation of binding.[9]
-
Understanding Binding Forces: The enthalpy (ΔH) and entropy (ΔS) values provide insights into the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects).[8]
-
Structure-Activity Relationship (SAR) Studies: Precisely quantifying changes in affinity and thermodynamics for different analogs.[10]
Experimental Workflow and Protocol
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze the purified protein (e.g., DHFR) extensively against the final ITC buffer (e.g., 50 mM Phosphate pH 7.4, 150 mM NaCl).
-
Dissolve the ligand in the final dialysis buffer. This is critical to minimize heats of dilution. If DMSO is required, ensure an identical concentration is in the protein solution.
-
Typical concentrations: Protein in the cell (10-50 µM), Ligand in the syringe (100-500 µM, ~10x the protein concentration).
-
-
Instrument Setup:
-
Thoroughly clean the instrument cell and syringe.
-
Load the protein into the sample cell and the ligand into the injection syringe.
-
Allow the system to equilibrate thermally.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data is a series of peaks, with each peak representing the heat change from an injection.[11]
-
Integrate the area under each peak.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to determine KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(KA)).
-
Data Presentation and Interpretation
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 1.2 µM | Moderate affinity interaction. |
| Stoichiometry (n) | 0.98 | A 1:1 binding ratio, consistent with a single binding site. |
| Enthalpy (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |
| Entropy (ΔS) | -7.2 cal/mol·K | The binding is entropically opposed (unfavorable). |
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for studying biomolecular interactions in real-time.[12][13] It provides kinetic data, including the association rate constant (ka or kon) and the dissociation rate constant (kd or koff), in addition to the equilibrium dissociation constant (KD).[14]
Causality of Experimental Choice
Choose SPR for:
-
Kinetic Information: To understand how quickly the compound binds (kon) and how long it stays bound (koff). This is crucial for lead optimization, as residence time (1/koff) can be more predictive of in vivo efficacy than affinity alone.
-
Label-Free Analysis: Avoids potential artifacts from labeling either the protein or the ligand.[15]
-
Fragment Screening: Can detect weak and fast-binding fragments.
Experimental Workflow and Protocol
Caption: Workflow for Surface Plasmon Resonance (SPR).
Step-by-Step Protocol:
-
Immobilization:
-
Covalently attach the purified target protein (the "ligand" in SPR terminology) to a suitable sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
A reference channel should be prepared (e.g., a mock immobilization) to subtract bulk refractive index changes and non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the this compound (the "analyte") in running buffer.
-
Perform binding cycles for each concentration. Each cycle consists of:
-
Association: Inject the analyte over the sensor surface for a set time to monitor binding.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the complex.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to remove any remaining bound analyte, preparing the surface for the next cycle.
-
-
-
Data Analysis:
-
The output is a sensorgram, a plot of response units (RU) versus time.
-
The data from multiple analyte concentrations are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to extract ka, kd, and KD (where KD = kd/ka).[16]
-
Data Presentation and Interpretation
| Kinetic Parameter | Value | Interpretation |
| Association Rate (kon) | 2.5 x 10^4 M⁻¹s⁻¹ | The rate at which the compound binds to the target. |
| Dissociation Rate (koff) | 3.0 x 10⁻² s⁻¹ | The rate at which the compound dissociates from the target. |
| Binding Affinity (KD) | 1.2 µM | Calculated from koff/kon, consistent with ITC results. |
| Residence Time (1/koff) | 33.3 seconds | The average time the compound remains bound to the target. |
Enzymatic Assays
For targets that are enzymes, such as EGFR (a kinase) or DHFR (a reductase), a functional assay is a powerful validation tool.[17] It directly measures the impact of ligand binding on the enzyme's catalytic activity. A change in activity (typically inhibition) provides strong evidence that the compound binds to a functionally relevant site.
Causality of Experimental Choice
Choose an enzymatic assay for:
-
Functional Validation: To confirm that the binding event predicted by docking has a functional consequence.
-
Mechanism of Inhibition Studies: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor, providing insights into the binding site (e.g., active site vs. allosteric site).
-
Potency Determination (IC50): To quantify the functional potency of the compound, a key parameter in drug development.
Experimental Workflow and Protocol
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol (Example for DHFR):
-
Assay Principle: The activity of DHFR can be monitored by the decrease in absorbance at 340 nm as the substrate NADPH is consumed.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5).
-
Prepare solutions of DHFR enzyme, dihydrofolate (DHF), and NADPH.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and the inhibitor dilutions. Include "no inhibitor" and "no enzyme" controls.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately place the plate in a plate reader and measure the absorbance at 340 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
| [Inhibitor] (µM) | % Inhibition |
| 0.1 | 8% |
| 1.0 | 45% |
| 2.5 | 68% |
| 10.0 | 92% |
| IC50 | 1.1 µM |
An IC50 value in a similar range to the KD determined by biophysical methods provides strong, converging evidence of a functionally relevant interaction.
Comparison of Validation Techniques
| Feature | Differential Scanning Fluorimetry (DSF) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Enzymatic Assay |
| Primary Output | Thermal Stability (ΔTm) | Affinity (KD), Thermodynamics (ΔH, ΔS) | Kinetics (kon, koff), Affinity (KD) | Functional Potency (IC50) |
| Direct Binding? | Yes | Yes | Yes | Inferred from functional effect |
| Label Required? | No (uses dye) | No | No | Depends on assay format |
| Throughput | High | Low | Medium | High |
| Protein Consumption | Low | High | Very Low (immobilized) | Low |
| Key Advantage | Fast, easy, high-throughput screen | Complete thermodynamic profile | Real-time kinetic data, residence time | Measures functional relevance |
| Key Limitation | No affinity/kinetic data | High sample consumption, low throughput | Immobilization can affect protein | Indirect measure of binding, enzyme-only |
Conclusion
Validating molecular docking predictions is a critical step in drug discovery that transforms computational hypotheses into actionable experimental data. For this compound, a multi-pronged approach is recommended.
A logical validation cascade could be:
-
DSF: As a rapid initial screen to confirm direct binding to the target protein (e.g., EGFR or DHFR).
-
Enzymatic Assay: To confirm that this binding leads to a functional effect (inhibition) and to determine the compound's potency (IC50).
-
ITC or SPR: To perform a detailed biophysical characterization of the interaction, yielding definitive affinity (KD) and, in the case of ITC, thermodynamic data, or with SPR, kinetic data.
By comparing the results from these orthogonal methods, researchers can build a robust, self-validating case for the interaction of this compound with its target, providing a solid foundation for subsequent structure-activity relationship studies and lead optimization efforts.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Applications of Differential Scanning Fluorometry and Related Technologies in Characterization of Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Differential Scanning Fluorimetry & nanoDSF | Biophysical assays [domainex.co.uk]
- 6. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. proteinstable.com [proteinstable.com]
- 8. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Isothermal Titration Calorimetry (ITC) For Binding Characterization In Pharmaceutical Research [pharmaceuticalonline.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. nicoyalife.com [nicoyalife.com]
- 13. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 15. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies | MDPI [mdpi.com]
- 16. bioradiations.com [bioradiations.com]
- 17. Ligand screening using enzymatic assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-N,N-dimethyl-2-quinazolinamine
Foundational Understanding: Hazard Analysis
Before any handling protocol can be established, a clear understanding of the potential hazards is paramount. Based on data from similar brominated heterocyclic compounds, 6-Bromo-N,N-dimethyl-2-quinazolinamine should be handled as a hazardous substance.[4][5] The primary anticipated hazards are:
-
Acute Oral Toxicity: The Sigma-Aldrich SDS for a related compound lists the hazard statement H302, "Harmful if swallowed." This dictates that ingestion must be strictly avoided through operational discipline and appropriate PPE.
-
Skin and Eye Irritation: Contact with skin and eyes should be considered a significant risk.[6][7] Procedures must be designed to eliminate the possibility of direct contact.
-
Respiratory Tract Irritation: As a solid, the compound may form dust, especially during weighing and transfer.[6] Inhalation of this dust can lead to respiratory irritation.[8]
These hazards form the logical basis for the multi-layered PPE and handling strategy outlined below.
The First Line of Defense: Required Personal Protective Equipment (PPE)
Effective protection is not about a single piece of equipment but an integrated system. The choice of each component is dictated by the specific hazards identified. All PPE must conform to recognized standards, such as those from NIOSH (US) or EN (EU).[9]
| Protection Type | Required Equipment | Standards & Specifications | Causality: Why This is Essential |
| Eye & Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[8][9] | Prevents airborne dust or accidental splashes from making contact with the eyes, which can cause serious irritation.[8] |
| Skin & Body Protection | Chemical-resistant lab coat. | Standard laboratory issue. Ensure it is fully buttoned. | Provides a removable barrier to protect skin and personal clothing from contamination by dust or spills. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Conforming to EN 374.[6] | Primary contact point. Nitrile gloves offer good protection against incidental contact with solids. Always inspect gloves for tears or degradation before use and use proper removal techniques to avoid contaminating your skin. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator. | Recommended Filter Type: Particulate filter (e.g., N95, P100) or for organic vapors with particulates (Type A).[9][10] | Crucial for preventing inhalation. Required when handling the powder outside of a certified chemical fume hood or ventilated enclosure. The decision to use a respirator must be based on a formal risk assessment of the specific procedure.[10] |
| General Hygiene | Accessible eyewash stations and safety showers. | ANSI Z358.1 compliant. | Not PPE, but a critical logistical provision for immediate decontamination in the event of accidental exposure.[8] |
Operational Plan: From Receipt to Disposal
A self-validating protocol ensures that safety is built into the workflow, not added as an afterthought.
Preparation and Handling
This phase carries the highest risk of dust generation and requires the most stringent controls.
-
Designated Area: All handling of solid this compound must occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Before starting, ensure all required PPE is available and in good condition. Confirm that the eyewash station and safety shower are unobstructed.
-
Weighing and Transfer:
-
Use spatulas and weigh boats appropriate for the amount being handled to minimize the chances of spillage.
-
Avoid any actions that could create dust clouds, such as dropping the solid from a height.
-
Close the primary container immediately after dispensing.
-
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. If the dissolution is exothermic, use an ice bath for temperature control.
-
Post-Handling: Thoroughly decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water after removing gloves.
Storage
Proper storage is critical for maintaining chemical integrity and preventing accidental exposure.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents.[9]
-
Security: For accountability and to prevent unauthorized access, store in a locked cabinet or controlled area.[4][9]
Emergency Protocols: Spill and Exposure Management
Preparedness is the key to mitigating the consequences of an accident.
Spill Response Workflow
In the event of a spill, a structured response is essential. The following workflow should be implemented immediately.
Caption: Workflow for managing a chemical spill.
First-Aid Measures
Immediate and correct first aid can significantly reduce the severity of an exposure.[5]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9]
When seeking medical attention, always provide the Safety Data Sheet (or this guide if an SDS is unavailable) for the compound to the attending physician.[5]
Waste Disposal
All waste contaminated with this compound, including empty containers, used gloves, and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in suitable, closed, and clearly labeled containers.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[9] Do not let the product enter drains.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 882670-78-2 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
